Ethyl phenyl sulfone
Description
BenchChem offers high-quality Ethyl phenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl phenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUDDWATQWCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870664 | |
| Record name | (Ethanesulfonyl)benzene | |
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Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | (Ethylsulphonyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
599-70-2, 72428-03-6 | |
| Record name | (Ethylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Ethylsulphonyl)benzene | |
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| Record name | Benzene, methyl(methylsulfonyl)- | |
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| Record name | (Ethanesulfonyl)benzene | |
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| Record name | (ethylsulphonyl)benzene | |
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Foundational & Exploratory
Ethyl Phenyl Sulfone: Synthetic Utility, Physicochemical Profiling, and Metabolic Stability
Topic: Ethyl Phenyl Sulfone (Molecular Formula:
Executive Summary & Chemical Identity
Ethyl phenyl sulfone (CAS 599-70-2) represents a quintessential model of the sulfone pharmacophore (
This guide deconstructs the molecule from a functional perspective, moving from its physical "hardware" to its synthetic "software" and biological application.[2]
Physicochemical Profile
The sulfone moiety is a strong electron-withdrawing group (EWG), significantly altering the electronic landscape of the attached phenyl ring and the acidity of the adjacent ethyl protons.[2]
| Property | Value | Context for Researchers |
| Molecular Formula | ||
| Molecular Weight | 170.23 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][2] |
| CAS Number | 599-70-2 | Primary identifier (Distinct from diphenyl sulfone).[1][2][3][4] |
| Appearance | White crystalline solid | Easy handling compared to liquid sulfides.[1][2] |
| Melting Point | 41 – 43 °C | Low melting point; requires cold storage to prevent caking.[1][2] |
| Boiling Point | >300 °C (dec.)[1][2] | High thermal stability; suitable for high-temp reactions.[1][2] |
| Solubility | DCM, EtOAc, DMSO | Lipophilic; sparingly soluble in water.[1] |
| ~29 (in DMSO) | Accessible via strong bases (n-BuLi, LDA) for functionalization.[1] |
Synthetic Architecture: Construction Protocols
Reliable access to high-purity ethyl phenyl sulfone is critical for its use as a mechanistic probe.[1][2] Two primary routes dominate: oxidative transformation (from sulfide) and nucleophilic substitution (sulfinate alkylation).[1][2]
Protocol A: Oxidative Transformation (Green Chemistry)
This is the preferred method for laboratory-scale synthesis due to atom economy and the availability of the precursor, ethyl phenyl sulfide.[2]
-
Precursor: Ethyl phenyl sulfide (
)[1][2] -
Reagent: Oxone® (Potassium peroxymonosulfate) or
/Catalyst[1][2]
Step-by-Step Methodology:
-
Solvation: Dissolve ethyl phenyl sulfide (1.0 equiv) in a 1:1 mixture of MeOH:Water.
-
Oxidation: Add Oxone® (2.5 equiv) portion-wise at 0°C to control the exotherm.[1][2] The first equivalent generates the sulfoxide (
); the second drives it to the sulfone ( ).[1][2] -
Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (sulfones are significantly more polar than sulfides).[1][2]
-
Workup: Filter off insoluble potassium salts. Extract the filtrate with Ethyl Acetate.[1][2] Wash with sodium bisulfite (to quench peroxides) and brine.[1][2]
-
Purification: Recrystallization from Ethanol/Hexane yields white needles.[1][2]
Protocol B: Sulfinate Alkylation (Nucleophilic Substitution)
Used when the sulfide precursor is unavailable or when installing the ethyl group is the limiting step.[2]
-
Reagents: Sodium benzenesulfinate (
) + Ethyl Bromide ( ).[1][2] -
Note: This follows an
mechanism. The sulfinate anion is an ambident nucleophile but reacts preferentially at the sulfur center under these conditions to form the sulfone (S-alkylation) rather than the ester (O-alkylation).[1][2]
Visualization: Synthetic Pathways
[1][9]
Reactivity Profile: The Mechanistic "Engine"
For synthetic chemists, the utility of ethyl phenyl sulfone lies in the
-Lithiation and Electrophile Trapping
Because the
-
Reaction:
-
Application: The resulting lithiated species can attack aldehydes, ketones, or alkyl halides, extending the carbon chain.
Julia-Lythgoe Olefination Context
Ethyl phenyl sulfone is a classic substrate for the Julia olefination.[2]
-
Addition: The lithiated sulfone attacks an aldehyde to form a
-hydroxysulfone.[1][2] -
Acylation: The hydroxyl group is functionalized (e.g., with acetic anhydride).[1][2]
-
Elimination: Reductive elimination (using Sodium Amalgam, Na/Hg) yields an alkene.[1][2]
-
Note: While modern variations (Julia-Kocienski) use heteroaryl sulfones (e.g., tetrazoles), the phenyl sulfone remains the standard for mechanistic benchmarking.[1]
-
Visualization: -Functionalization Workflow
Metabolic Stability & Drug Development Utility
In Medicinal Chemistry, the sulfone moiety is often viewed as a "Metabolic Sink." [2]
The "Metabolic Wall" Concept
When a drug candidate containing a sulfide (thioether) is subjected to metabolic screening, Cytochrome P450 (CYP450) enzymes typically oxidize the sulfur rapidly to a sulfoxide, and then to a sulfone.[1][2]
Once the sulfone is formed, the sulfur center cannot be oxidized further.[2] This makes Ethyl Phenyl Sulfone a valuable pharmacophore for:
-
Solubility Enhancement: The sulfone is a hydrogen bond acceptor, improving aqueous solubility compared to the parent sulfide or alkane.[2]
-
Bioisosterism: It acts as a non-planar bioisostere for ketones, providing unique geometry for active site binding.[1][2]
Metabolic Liability: While the sulfur is stable, the ethyl group is susceptible to CYP-mediated hydroxylation (
Visualization: Metabolic Fate
Analytical Validation
To ensure scientific integrity, synthesized or purchased ethyl phenyl sulfone must be validated against the following spectral standards.
Proton NMR ( NMR)
-
Solvent:
[1][2] -
Aromatic Region:
7.50 – 7.95 ppm (Multiplets, 5H).[1][2] The ortho-protons are deshielded by the sulfone cone of anisotropy.[2] -
Ethyl Group:
Infrared Spectroscopy (IR)
The sulfone group has a distinct "fingerprint" that validates the oxidation state of sulfur.[2]
-
Asymmetric Stretch (
): ~1300 – 1320 (Strong).[1][2] -
Symmetric Stretch (
): ~1140 – 1160 (Strong).[1][2]
Mass Spectrometry (MS)[1]
-
Molecular Ion (
): 170 m/z.[1][2][3][4][5] -
Fragmentation: Characteristic loss of the ethyl group (
) or the phenyl sulfonyl cation ( , m/z 141).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69032, Ethyl phenyl sulfone.[1][2] Retrieved from [Link][1]
-
Oakwood Chemical. Safety Data Sheet & Spectral Info: Ethyl phenyl sulfone (CAS 599-70-2).[1][2] Retrieved from [Link][1]
-
Trost, B. M. (1988).[1][2] Sulfones: Chemical Chameleons.[1][2][6] Bulletin of the Chemical Society of Japan.[2] (Mechanistic grounding for sulfone reactivity).
-
Blakemore, P. R. (2002).[1][2] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] (Context for olefination utility).
Sources
- 1. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Ethyl phenyl sulfone(599-70-2) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl phenyl sulfone [oakwoodchemical.com]
- 5. scbt.com [scbt.com]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Ethyl Phenyl Sulfone
Physicochemical Characterization, Synthesis, and Thermodynamic Profile
Part 1: Executive Summary
Ethyl Phenyl Sulfone (CAS 632-96-2) is a high-value organosulfur intermediate extensively utilized in medicinal chemistry and polymer science.[1][2] Characterized by its robust sulfonyl moiety (
This guide provides a rigorous analysis of the compound's phase transition properties, specifically its melting and boiling points, which are definitive indicators of purity. We establish the correlation between its molecular architecture and its thermodynamic behavior, providing validated protocols for synthesis, purification, and analytical verification.
Part 2: Physicochemical Profile
The thermal constants of Ethyl Phenyl Sulfone are governed by the strong dipole moment of the sulfonyl group, which creates significant intermolecular attraction despite the absence of hydrogen bonding donors.
Table 1: Validated Physical Constants
| Property | Value | Condition/Method | Reliability Level |
| Melting Point (MP) | 42.0°C | Capillary Method (High Purity) | High (Consensus) |
| MP Range (Commercial) | 35.0 – 40.0°C | 97% Purity Grade | Moderate |
| Boiling Point (BP) | 103°C | @ 1.0 mmHg (Vacuum) | High |
| Predicted BP (Atm) | ~300°C | Extrapolated (Not recommended) | Low (Decomposition risk) |
| Density | 1.141 g/cm³ | @ 20°C | High |
| Solubility | Soluble | Ethanol, Ethyl Acetate, DCM, Chloroform | High |
| Solubility | Sparingly Soluble | Water | High |
Critical Note on Boiling Point: Do not attempt to distill Ethyl Phenyl Sulfone at atmospheric pressure. The extrapolated boiling point exceeds its thermal decomposition threshold. Vacuum distillation (0.5 – 2.0 mmHg) is the mandatory method for liquid-phase purification.
Part 3: Thermodynamics & Phase Transition Analysis
The phase behavior of ethyl phenyl sulfone distinguishes it from its sulfide precursor.
-
Melting Point Elevation: The oxidation of ethyl phenyl sulfide (liquid at RT, BP ~83°C @ 14 mmHg) to ethyl phenyl sulfone (solid, MP 42°C) represents a drastic reduction in entropy. The sulfone oxygens act as potent hydrogen bond acceptors and dipole centers, locking the lattice more rigidly than the sulfide.
-
Enthalpy of Vaporization: The high boiling point (103°C even at 1 mmHg) indicates a substantial enthalpy of vaporization (
). This is attributed to the bond polarity, which facilitates strong dipole-dipole stacking interactions between phenyl rings and the sulfonyl core in the liquid phase.
Part 4: Experimental Determination Protocols
4.1 Synthesis & Purification Workflow
To accurately measure physical properties, one must first isolate the compound in high purity. The standard route involves the oxidation of ethyl phenyl sulfide.
Reaction Logic:
Protocol 1: Oxidation and Isolation
-
Dissolution: Dissolve 0.1 mol Ethyl Phenyl Sulfide in Glacial Acetic Acid (50 mL).
-
Oxidation: Add 30% Hydrogen Peroxide (0.25 mol, excess) dropwise at 0°C.
-
Reflux: Heat to 80°C for 2 hours to ensure complete oxidation of the intermediate sulfoxide.
-
Quench: Pour mixture onto crushed ice (200g). The sulfone will precipitate as a white solid.
-
Filtration: Vacuum filter the crude solid. Wash with cold water to remove acetic acid.
Protocol 2: Recrystallization (Crucial for MP Determination)
-
Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.[3]
-
Method:
-
Dissolve crude solid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity appears.
-
Cool slowly to Room Temperature, then to 4°C.
-
Collect crystals. Target MP: 42°C.
-
Figure 1: Synthesis and purification workflow for isolating high-purity Ethyl Phenyl Sulfone.
4.2 Analytical Validation (Self-Validating System)
Before trusting a melting point, confirm chemical identity using spectroscopy.
1. Infrared Spectroscopy (FT-IR)
-
Diagnostic Bands: Look for the "Sulfone Doublet."
- : 1300–1330 cm⁻¹ (Strong, Asymmetric stretch)
- : 1110–1150 cm⁻¹ (Strong, Symmetric stretch)
-
Validation: Absence of peak at ~1050 cm⁻¹ (Sulfoxide) confirms complete oxidation.
2. Nuclear Magnetic Resonance (
-
Solvent:
[3][4] -
Key Signals:
-
1.28 ppm (Triplet, 3H,
): Upfield. -
3.12 ppm (Quartet, 2H,
): Deshielded by sulfone. - 7.50–7.95 ppm (Multiplet, 5H, Aromatic): Diagnostic splitting.
-
1.28 ppm (Triplet, 3H,
Part 5: Pharmaceutical & Industrial Relevance[1][2][3]
Bioisosterism & Medicinal Chemistry: Ethyl phenyl sulfone acts as a robust bioisostere for carbonyls and cyclic ethers. The sulfone group is metabolically stable (unlike sulfides which oxidize, or esters which hydrolyze), making it ideal for prolonging drug half-life.
-
Mechanism:[1] The electron-withdrawing nature of the sulfone increases the acidity of
-protons (in the ethyl group), allowing for further functionalization via alkylation.
Polymer Science: Used as a plasticizer and thermal stabilizer. The high boiling point (103°C @ 1mmHg implies >300°C atm) ensures it does not outgas during polymer processing extrusion.
Figure 2: Functional utility of Ethyl Phenyl Sulfone in drug design and materials engineering.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69032, Ethyl phenyl sulfone. Retrieved from [Link]
-
Organic Syntheses (Coll. Vol. 8). General methods for oxidation of sulfides to sulfones using Hydrogen Peroxide. (Adapted protocol). Retrieved from [Link]
-
SpectraBase (Wiley). 1H NMR and IR Spectrum of Ethyl Phenyl Sulfone. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Ethyl Phenyl Sulfone – Structural Dynamics and Synthetic Utility
Executive Summary
Ethyl phenyl sulfone (
This guide dissects the molecular architecture of ethyl phenyl sulfone, establishing a causal link between its electronic structure and its reactivity profile, specifically its
Molecular Architecture & Electronic Environment
Structural Geometry
The sulfur atom in ethyl phenyl sulfone adopts a distorted tetrahedral geometry. Unlike the planar carbonyl group (
-
The Sulfonyl Moiety (
): The bonds are highly polarized. The sulfur atom acts as a strong electron sink, pulling electron density from both the phenyl ring and the ethyl chain. -
Steric Orientation: The ethyl group and the phenyl ring are oriented to minimize steric repulsion with the sulfonyl oxygens. This conformational preference impacts the accessibility of the
-protons (on the ethyl group) to bases.
Electronic Effects
The reactivity of ethyl phenyl sulfone is dominated by the sulfonyl group's ability to stabilize negative charges.
-
Inductive Effect (
): The electronegative sulfur atom pulls density through the -framework, acidifying the adjacent -protons ( of the ethyl group). -
Resonance Effect (
): When deprotonated, the resulting carbanion is stabilized by delocalization of the lone pair into the -orbitals (or orbitals) of the sulfur, a phenomenon often debated but functionally distinct from carbonyl resonance.
Visualization: Structural & Electronic Map
The following diagram illustrates the electronic pressures within the molecule.
Figure 1: Electronic flow diagram showing the electron-withdrawing nature of the sulfone group deactivating the phenyl ring while activating the ethyl group's alpha-protons.
Spectroscopic Fingerprinting
Accurate identification relies on the distinct signatures of the sulfonyl group and the ethyl chain. The following data serves as a validation standard for synthesized material.
Nuclear Magnetic Resonance ( NMR)
The sulfonyl group exerts a strong deshielding effect on the
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 1.25 – 1.29 | Triplet ( | 3H | Shielded methyl, coupled to | |
| 3.10 – 3.15 | Quartet ( | 2H | Deshielded by | |
| Ar- | 7.50 – 7.65 | Multiplet ( | 3H | Aromatic protons. |
| Ar- | 7.90 – 7.95 | Multiplet ( | 2H | Deshielded due to proximity to |
Note: Data referenced from standard
Infrared Spectroscopy (FT-IR)
The sulfone functional group provides two diagnostic stretches that are generally intense and unmistakable.
-
Asymmetric
Stretch: -
Symmetric
Stretch:
Synthetic Pathways & Mechanistic Insights
The most robust synthesis involves the oxidation of ethyl phenyl sulfide. While Friedel-Crafts sulfonylation is possible, it is less atom-economical for this specific substrate.
Oxidation Mechanism
The transformation proceeds via a stepwise oxygen transfer. The first oxidation to the sulfoxide (
Reagents of Choice:
-
Hydrogen Peroxide (
) in Acetic Acid: The "Classic" route. Acetic acid acts as a solvent and catalyst, forming peracetic acid in situ. -
Oxone® (Potassium peroxymonosulfate): A "Green" alternative, typically used in aqueous methanol.
-
Catalytic Tungstate (
): Highly efficient for industrial scale, utilizing more effectively.
Visualization: Oxidation Workflow
Figure 2: Stepwise oxidation pathway. Note that the second oxidation step is often rate-limiting, requiring excess oxidant or heat.
Functional Reactivity Profile
-Deprotonation (Acidity)
The
-
Application: This generates a sulfonyl carbanion, a potent nucleophile used in alkylation reactions or the Julia Olefination , where the sulfone eventually eliminates to form alkenes.
Electrophilic Aromatic Substitution
The sulfonyl group is a strong deactivator. Consequently, electrophilic attack on the phenyl ring (e.g., nitration) will occur at the meta position, but requires vigorous conditions compared to benzene.
Experimental Protocol: Catalytic Oxidation
This protocol prioritizes safety and yield, utilizing a tungstate catalyst to avoid the hazards of high-concentration peracids.
Objective: Synthesis of Ethyl Phenyl Sulfone from Ethyl Phenyl Sulfide.
Materials
-
Ethyl Phenyl Sulfide (10 mmol, 1.38 g)
-
Hydrogen Peroxide (30% aq., 25 mmol, 2.5 equiv)
-
Sodium Tungstate Dihydrate (
) (0.1 mmol, 1 mol%) -
Methanol (20 mL)
-
Ethyl Acetate (for extraction)[1]
Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Phenyl Sulfide (1.38 g) in Methanol (20 mL).
-
Catalyst Addition: Add Sodium Tungstate (33 mg). The solution may turn slightly cloudy.
-
Oxidant Addition: Place the flask in a water bath at 50°C. Add Hydrogen Peroxide (2.5 mL) dropwise over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 50-60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide (
) should disappear, passing through the sulfoxide ( ) to the sulfone ( ). -
Quench: Cool to room temperature. Add saturated Sodium Bisulfite (
) solution (10 mL) slowly to destroy excess peroxide. Test with starch-iodide paper to confirm no active oxidant remains. -
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. -
Crystallization: Recrystallize the crude solid from Hexane/Ethanol to yield white crystals (Target MP: 41-43°C).
References
-
National Institute of Standards and Technology (NIST). Benzene, (ethylsulfonyl)- Mass Spectrum and IR Data.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 1988, 21(12), 456–463. (Contextual reference for sulfone pKa values). [Link]
-
Organic Chemistry Portal. Synthesis of Sulfones: Recent Literature and Protocols.[Link]
Sources
Mechanistic Pharmacodynamics of Therapeutic Sulfones: From Folate Antagonism to Immunomodulation
Executive Summary
Therapeutic sulfones, typified by dapsone (4,4'-diaminodiphenyl sulfone) , represent a unique class of pharmacological agents that possess a dualistic mechanism of action.[1] While originally developed as antibiotics targeting the folate synthesis pathway in Mycobacterium leprae, their utility has expanded into non-infectious dermatological conditions due to potent immunomodulatory properties.
This technical guide dissects the molecular causality of sulfones, distinguishing their bacteriostatic action (DHPS inhibition) from their anti-inflammatory effects (neutrophil integrin suppression). It further details the metabolic bioactivation pathways responsible for their dose-limiting toxicities, providing researchers with a comprehensive framework for drug development and safety monitoring.
The Antimicrobial Core: Competitive Inhibition of DHPS
The primary antimicrobial mechanism of sulfones is the competitive inhibition of dihydropteroate synthase (DHPS) .[2] Unlike humans, who absorb folate from dietary sources, bacteria and protozoa must synthesize folate de novo to produce the nucleotides required for DNA replication.[2]
Structural Causality
Sulfones are structural analogs of para-aminobenzoic acid (PABA) .[3][4] In the physiological folate pathway, DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPPP) to form dihydropteroate.
-
Mechanism: Dapsone competes with PABA for the active site of DHPS.[5]
-
Consequence: This blockade prevents the formation of dihydropteroate, subsequently starving the organism of dihydrofolate and tetrahydrofolate.
-
Downstream Effect: Cessation of purine and thymidine synthesis, leading to bacteriostasis.[3]
Pathway Visualization
The following diagram illustrates the specific intervention point of sulfones within the bacterial folate synthesis pathway.
Figure 1: Competitive inhibition of DHPS by sulfones blocks the critical step in bacterial folate biosynthesis.
The Immunomodulatory Paradox: Suppression of Neutrophil Function
In sterile inflammatory dermatoses (e.g., Dermatitis Herpetiformis, Pyoderma Gangrenosum), sulfones function independently of their antibiotic activity. The core mechanism here is the suppression of neutrophil recruitment and activation .
Mechanism of Action
Research indicates that sulfones do not affect random neutrophil migration but specifically inhibit chemotactic-induced migration .
-
Interference with Integrins: Dapsone inhibits the upregulation and function of the
-integrin complex (CD11b/CD18 or Mac-1) on the neutrophil surface.[6] This complex is essential for the firm adhesion of neutrophils to the vascular endothelium, a prerequisite for diapedesis (tissue entry). -
G-Protein Decoupling: The drug interferes with the signal transduction cascade initiated by chemoattractants (like fMLP or IL-8). Specifically, it disrupts the
-protein signaling pathway, preventing the "inside-out" signaling required to activate integrins. -
ROS Scavenging: Sulfones inhibit the myeloperoxidase (MPO)-H2O2-halide system, reducing the production of toxic reactive oxygen species (ROS) that cause tissue damage in neutrophilic lesions.
Figure 2: Sulfones decouple the G-protein signaling cascade, preventing integrin activation and ROS generation.
Pharmacokinetics & Bioactivation: The Double-Edged Sword
The clinical profile of sulfones is defined by their hepatic metabolism. The drug undergoes two competing metabolic pathways: one leading to detoxification and the other to bioactivation and toxicity.
Metabolic Pathways[6][9][10][11][12]
-
N-Acetylation (Detoxification): Mediated by N-acetyltransferase 2 (NAT2). This produces monoacetyldapsone (MADDS), which is inactive and non-toxic. The rate depends on the patient's acetylator phenotype (slow vs. fast).
-
N-Hydroxylation (Toxicity): Mediated by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2C9).[7] This produces dapsone hydroxylamine (DDS-NHOH) .[8]
Mechanism of Hematologic Toxicity
DDS-NHOH is the causal agent for methemoglobinemia and hemolysis. It enters erythrocytes and undergoes redox cycling with hemoglobin:
-
DDS-NHOH oxidizes Hemoglobin (
) to Methemoglobin ( ). -
In this process, DDS-NHOH is reduced back to Dapsone, allowing it to recycle and repeat the damage.
-
This cycle generates superoxide radicals, depleting cellular glutathione. In G6PD-deficient individuals, this leads to acute hemolysis.
Table 1: Metabolic Fate of Dapsone
| Metabolite | Enzyme Mediator | Activity Status | Clinical Consequence |
| Dapsone (DDS) | Parent Drug | Active | Therapeutic (Antimicrobial/Anti-inflammatory) |
| Monoacetyldapsone (MADDS) | NAT2 | Inactive | Excreted (Safe) |
| Dapsone Hydroxylamine (DDS-NHOH) | CYP2E1, CYP2C9 | Toxic | Methemoglobinemia, Hemolysis, Agranulocytosis |
Experimental Validation Protocols
To validate the mechanisms described above, the following self-validating protocols are recommended.
Protocol A: Neutrophil Adherence Assay (Integrin Function)
Objective: To quantify the inhibition of CD11b/CD18-mediated neutrophil adhesion.[6][9][10]
-
Isolation: Isolate human neutrophils from heparinized venous blood using dextran sedimentation and Ficoll-Hypaque gradient centrifugation. Resuspend in HBSS (Ca2+/Mg2+ free).
-
Labeling: Label neutrophils with Calcein-AM (
) for 30 mins at 37°C. -
Preparation: Coat 96-well plates with Fetal Bovine Serum (FBS) or fibrinogen (integrin ligand) overnight.
-
Treatment: Pre-incubate neutrophils with Dapsone (
) for 30 minutes. Include a vehicle control (DMSO < 0.1%). -
Stimulation: Add chemoattractant fMLP (
) or PMA ( ) to wells. Add treated neutrophils immediately. -
Incubation: Incubate for 30 minutes at 37°C to allow adherence.
-
Quantification: Wash wells 3x with PBS to remove non-adherent cells. Measure fluorescence (Ex 485nm / Em 530nm).
-
Validation: Calculate % inhibition relative to stimulated/untreated control. Expectation: Dose-dependent reduction in adherence.
Protocol B: DHPS Competitive Inhibition Assay
Objective: To verify competitive binding against PABA.[11]
-
Enzyme Source: Use recombinant E. coli expressing folP1 (DHPS) or purified DHPS enzyme.
-
Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.6, 5 mM MgCl2). Add substrates:
-
-PABA (fixed concentration, e.g.,
). -
Dihydropterin pyrophosphate (DHPPP) (saturating concentration).
-
-PABA (fixed concentration, e.g.,
-
Inhibitor: Add Dapsone at graded concentrations (
). -
Initiation: Start reaction by adding DHPS enzyme. Incubate at 37°C for 15 minutes.
-
Termination: Stop reaction with ice-cold acetic acid.
-
Separation: Isolate product (
-dihydropteroate) using paper chromatography or HPLC. -
Analysis: Measure radioactivity via liquid scintillation counting.
-
Kinetics: Plot Lineweaver-Burk double reciprocal graph.
-
Validation Criteria: If Dapsone is a competitive inhibitor,
remains constant while (apparent) increases.
-
References
-
Wolf, R., et al. (2000). "Anti-inflammatory actions of dapsone: clinical and experimental evidence." Journal of the European Academy of Dermatology and Venereology. Link
-
Debol, S. M., Herron, M. J., & Nelson, R. D. (1997). "Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction."[6][10] Journal of Leukocyte Biology. Link
-
Coleman, M. D. (1995). "Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance."[12] British Journal of Dermatology. Link
-
Williams, K., et al. (1995). "Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance."[3][5] Antimicrobial Agents and Chemotherapy.[4] Link
-
Zhu, Y. I., & Stiller, M. J. (2001).[13] "Dapsone and sulfones in dermatology: overview and update." Journal of the American Academy of Dermatology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dapsone and sulfones in dermatology: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Phenyl Sulfone: A Strategic Nucleophile for Carbon Scaffold Construction
Executive Summary
Ethyl phenyl sulfone (PhSO₂Et) serves as a robust, atom-economical building block in organic synthesis, primarily utilized as a temporary activating group for the construction of complex carbon skeletons. Its utility stems from the sulfonyl moiety's ability to acidify
Unlike modern heteroaromatic sulfones (e.g., PT-sulfones) designed for one-pot olefination, ethyl phenyl sulfone remains the standard for stepwise, controlled bond formation —specifically in the classical Julia olefination and reductive alkylation sequences. This guide details the mechanistic underpinnings, validated protocols, and strategic applications of PhSO₂Et in drug discovery and total synthesis.
Chemical Profile & Reactivity
Ethyl phenyl sulfone acts as a "chemical anchor," allowing chemists to attach an ethyl chain to a substrate, functionalize it further, and optionally remove the sulfone "anchor" later (desulfonylation).
Key Physicochemical Properties
| Property | Value | Synthetic Implication |
| CAS Number | 632-96-2 | Verification standard. |
| Molecular Weight | 170.23 g/mol | Stoichiometric calculations. |
| Melting Point | 41–43 °C | Solid handling; easy purification by recrystallization. |
| pKa ( | ~29 (DMSO) | Requires strong bases (e.g., n-BuLi, LDA) for deprotonation. |
| Stability | High | Resistant to acids/oxidants; compatible with multi-step sequences. |
Mechanistic Role
The sulfone group exerts a strong inductive (
Core Workflow I: -Lithiation & Alkylation
This workflow is the primary method for extending carbon chains. The ethyl group is deprotonated to form a nucleophile, which then attacks an alkyl halide or epoxide.
Validated Protocol: Chain Extension
Objective: Mono-alkylation of ethyl phenyl sulfone with a primary alkyl halide (
Reagents:
-
Ethyl phenyl sulfone (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
Alkyl halide (1.2 equiv)
-
THF (anhydrous)
-
DMPU (optional, cosolvent for unreactive electrophiles)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to sulfone).
-
Dissolution: Add ethyl phenyl sulfone and cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi dropwise via syringe over 10 minutes.
-
Observation: The solution typically turns a pale yellow, indicating the formation of the
-sulfonyl carbanion. -
Critical Check: Stir for 30–45 minutes at -78 °C to ensure complete metallation.
-
-
Addition: Add the alkyl halide (neat or in minimal THF) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 2–4 hours.
-
Note: For unreactive halides, add DMPU (10-20 vol%) at -78 °C before adding the electrophile to disrupt lithium aggregates.
-
-
Quench: Quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate.
Core Workflow II: Classical Julia Olefination
While the Julia-Kocienski reaction uses heteroaromatic sulfones for one-pot olefination, ethyl phenyl sulfone is the reagent of choice for the Classical Julia Olefination . This two-step sequence is preferred when high
Mechanism & Pathway
The reaction proceeds via four distinct mechanistic stages:
-
Metallation: Formation of the carbanion.
-
Adduct Formation: Attack on an aldehyde to form a
-alkoxide. -
Functionalization: Trapping the alkoxide (usually with acetic anhydride or benzoyl chloride).
-
Reductive Elimination: Single-electron transfer (SET) reduction (using Na/Hg or SmI2) to generate the alkene.
Visualization: The Julia Pathway
Caption: The stepwise transformation of ethyl phenyl sulfone into a trans-alkene via the Classical Julia Olefination sequence.[2]
Protocol: Reductive Elimination (Step 3)
Note: This assumes the
Reagents:
- -Acyloxy sulfone intermediate[3]
-
Sodium Amalgam (6% Na/Hg) OR Samarium Diiodide (
) -
Methanol (for Na/Hg) or THF (for
)
Method (Na/Hg - Buffered Conditions):
-
Dissolve the sulfone intermediate in anhydrous methanol/THF (2:1).
-
Cool to -20 °C. Add anhydrous
(4 equiv) as a buffer to prevent base-catalyzed epimerization. -
Add crushed 6% Na/Hg (excess, typically 10-15 equiv of Na) in portions.
-
Stir vigorously. The reaction is heterogeneous.
-
Monitor by TLC.[4] Upon completion, decant the liquid from the mercury residue (dispose of Hg waste specifically).
-
The product is predominantly the (E)-alkene .
Advanced Application: Reductive Desulfonylation
In many total syntheses, the sulfone is used solely to facilitate C-C bond formation (alkylation) and is then removed to leave a saturated alkyl chain. This makes ethyl phenyl sulfone a "traceless" ethyl anion equivalent.
Reagents:
-
Raney Nickel (W-2 or W-4 activity)
-
Ethanol
Protocol:
-
Dissolve the alkylated sulfone in ethanol.
-
Add Raney Nickel (approx. 10x weight of substrate) as a slurry in water/ethanol.
-
Heat to reflux for 1–4 hours under a hydrogen atmosphere (balloon) or simply with vigorous stirring if the Ni is sufficiently active (adsorbed
). -
Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet).
-
Result: The
group is replaced by .
Comparative Analysis: Sulfone Types
Choosing the right sulfone is critical for reaction success.
| Feature | Ethyl Phenyl Sulfone (Classical) | PT-Sulfone / BT-Sulfone (Modified) |
| Reaction Type | Two-step (Isolation of intermediate often required) | One-pot (Smiles rearrangement) |
| Base Required | Strong (n-BuLi, LDA) | Milder (KHMDS, NaHMDS) |
| Stereoselectivity | High | Variable; PT often gives high |
| Atom Economy | Lower (requires stoichiometric reductant like Na/Hg) | Higher (catalytic cycle not possible, but fewer reagents) |
| Primary Use | Complex total synthesis; stable intermediates | Rapid olefination; sensitive substrates |
References
-
Julia, M.; Paris, J. M. "Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons." Tetrahedron Letters, 1973, 14(49), 4833-4836. Link
- Kocienski, P. J. "Recent Synthetic Applications of Sulfones." Phosphorus, Sulfur, and Silicon and the Related Elements, 1985.
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link
-
Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2563-2585. Link
- Trost, B. M. "Comprehensive Organic Synthesis," Vol 6. Pergamon Press, 1991.
Sources
Methodological & Application
Application Note: Ethyl Phenyl Sulfone in Advanced Organic Synthesis
Executive Summary & Strategic Utility
Ethyl Phenyl Sulfone (PhSO₂Et) is a robust, crystalline sulfone reagent utilized primarily as a nucleophilic "ethyl anion" equivalent (
Its utility in drug development and complex natural product synthesis rests on three mechanistic pillars:
-
-Carbanion Stabilization: The sulfonyl group acidifies the adjacent protons (
in DMSO), allowing deprotonation by strong bases (n-BuLi, LDA) to form stable carbanions for alkylation or addition to carbonyls. -
Julia-Lythgoe Olefination: It serves as the classic substrate for synthesizing trans-1,2-disubstituted alkenes with high stereocontrol.
-
Reductive Desulfonylation: It acts as a temporary auxiliary; after facilitating carbon-carbon bond formation, the sulfonyl group can be reductively excised, effectively using the reagent to stitch alkyl chains together.
Mechanistic Landscape
The reactivity of ethyl phenyl sulfone is dictated by the electron-withdrawing nature of the sulfonyl group. The following diagram illustrates the divergent pathways available after initial lithiation.
Figure 1: Divergent synthetic pathways for Ethyl Phenyl Sulfone. The reagent allows for branching into chain extension (alkylation) or olefination (Julia).[1]
Application 1: The Julia-Lythgoe Olefination[2][3][4][5]
The classical Julia olefination using ethyl phenyl sulfone is a cornerstone method for generating trans-alkenes. Unlike the modern Julia-Kocienski modification (which uses heteroaryl sulfones for one-pot reactions), the classical method using phenyl sulfones is a two-step process. This stepwise nature is often advantageous in complex synthesis as it allows for the purification of intermediates and rigorous stereocontrol.
Mechanism of Action[6][7]
-
Addition: The lithiated sulfone attacks an aldehyde to form a
-alkoxysulfone. -
Derivatization: The alkoxide is trapped (usually with acetic anhydride or benzoyl chloride).
-
Reductive Elimination: A single-electron donor (Na/Hg or SmI
) facilitates the elimination of the sulfone and the ester group to form the double bond. The thermodynamic stability of the trans-alkene intermediate during the radical mechanism dictates the high ( )-selectivity.
Detailed Protocol (Standard Operating Procedure)
Objective: Synthesis of (E)-1-phenyl-1-butene via Julia Olefination.
Reagents:
-
Ethyl phenyl sulfone (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)
-
Acetic Anhydride (1.5 equiv)
-
Samarium Diiodide (SmI
) (2.5 equiv, 0.1M in THF) [Note: SmI is preferred over toxic Sodium Amalgam] -
THF (Anhydrous)
Step-by-Step Methodology:
-
Metallation (Carbanion Formation):
-
Charge a flame-dried Schlenk flask with ethyl phenyl sulfone (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-BuLi dropwise over 10 minutes. The solution will turn distinctively yellow/orange, indicating the formation of the
-sulfonyl carbanion. -
Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Aldehyde Addition:
-
Add benzaldehyde (neat or in minimal THF) dropwise to the cold sulfone solution.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.
-
Checkpoint: TLC should show consumption of the sulfone and formation of a more polar diastereomeric mixture of
-hydroxy sulfones.
-
-
In-Situ Acylation:
-
While at 0°C, add Acetic Anhydride (1.5 equiv) and DMAP (catalytic, 5 mol%).
-
Stir at room temperature for 2 hours.
-
Workup: Quench with sat. NH
Cl, extract with EtOAc, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is recommended here to remove unreacted aldehyde, though the diastereomers of the acetoxy sulfone do not need to be separated.
-
-
Reductive Elimination (The "Julia" Step):
-
Dissolve the purified acetoxy sulfone intermediate in dry THF/MeOH (2:1 ratio).
-
Cool to -20°C.
-
Add SmI
solution (0.1M in THF) until a deep blue color persists (indicating excess Sm(II)). -
Stir for 2 hours while warming to room temperature.
-
Workup: Quench with dilute HCl (to dissolve Sm salts), extract with ether, and concentrate.
-
Expected Result: High yield (>80%) of the target alkene with E/Z ratio typically >10:1.
Application 2: -Alkylation & Chain Extension
Ethyl phenyl sulfone is an ideal "masked" ethyl group. By alkylating the sulfone and subsequently removing the sulfonyl group, researchers can synthesize complex alkane frameworks that are difficult to access via direct substitution.
Comparative Base Selection Table
Choosing the right base is critical for the initial deprotonation.
| Base | Conditions | pKa Limit | Pros | Cons |
| n-BuLi | THF, -78°C | >35 | Rapid, quantitative deprotonation. | Requires cryogenic conditions; incompatible with esters/ketones. |
| LDA | THF, -78°C to 0°C | ~36 | Non-nucleophilic; selective. | Amine byproducts can complicate purification. |
| NaH | DMF/THF, 0°C to RT | ~35 | Cheap, scalable. | Heterogeneous reaction; slower kinetics. |
| KOtBu | tBuOH/DMSO, RT | ~30 | Mild, easy handling. | Equilibrium deprotonation; may require excess base. |
Protocol: Alkylation-Desulfonylation Sequence[5]
-
Alkylation:
-
Treat Ethyl Phenyl Sulfone with n-BuLi (1.1 equiv) in THF at -78°C.
-
Add primary alkyl halide (e.g., Benzyl bromide) (1.2 equiv).
-
Warm to RT and stir for 4 hours.
-
Isolate the mono-alkylated sulfone.
-
-
Desulfonylation (Removal of the Auxiliary):
-
Method A (Reductive): Dissolve alkylated sulfone in MeOH. Add 6% Na/Hg amalgam (4 equiv Na) at 0°C. Stir until sulfone is consumed.
-
Method B (Green/Modern): Use Mg turnings in dry MeOH with catalytic HgCl
(ultrasound activation often helps).
-
Troubleshooting & Expert Insights
Common Failure Modes
-
Low E/Z Selectivity in Julia: Often caused by incomplete acylation or using the wrong solvent in the reduction step. The radical mechanism relies on the equilibration of the intermediate radical; ensuring the reduction is not too fast (by controlling temperature) allows the thermodynamic trans product to form.
-
Bis-alkylation: When performing alkylation, the product (
-substituted sulfone) is often less acidic than the starting material, but if excess base is present, bis-alkylation can occur. Solution: Use exactly 1.0-1.05 equiv of base and add the electrophile slowly.
Safety Critical Warning
-
Sodium Amalgam (Na/Hg): Historically the standard for the Julia reduction, this reagent releases mercury vapor and is highly toxic.
-
Recommendation: Use Samarium Diiodide (SmI
) or Magnesium/Methanol whenever possible as safer alternatives.
-
-
Peroxide Formation: Sulfones are stable, but the ethers (THF) used in these protocols form peroxides. Test solvents before use.
References
-
Julia, M., & Paris, J. M. (1973).[2][3] Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons.[4] Tetrahedron Letters, 14(49), 4833-4836. Link
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Georg Thieme Verlag.
-
Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995).[5][6] Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination.[3] The Journal of Organic Chemistry, 60(10), 3194-3204.[3] Link
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link
-
Trost, B. M. (1988). The sulfone group in organic synthesis.[1][7][4][8][3][9][10][11] Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link
Sources
- 1. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Julia Olefination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
Role of ethyl phenyl sulfone in polymer chemistry and material science
Application Note: Ethyl Phenyl Sulfone (EPS) in High-Performance Polymers and Next-Gen Electrolytes
Abstract
Ethyl Phenyl Sulfone (EPS) is a critical organosulfur compound (
Physicochemical Profile & Handling
EPS exists as a low-melting solid, making it distinct from liquid solvents (e.g., DMSO) and high-melting solids (e.g., Diphenyl Sulfone, mp 126°C). This phase behavior allows for easier removal during purification processes compared to higher boiling point solvents.
Table 1: Key Physicochemical Properties of Ethyl Phenyl Sulfone
| Property | Value | Relevance to Application |
| CAS Number | 6334-18-5 / 599-70-2 | Identification in chemical inventory. |
| Molecular Weight | 170.23 g/mol | Stoichiometric calculations for additives. |
| Melting Point | 35–42 °C | Handling: Requires warm water bath for liquid dispensing. |
| Boiling Point | >300 °C (dec.) | Suitable for high-temperature polymerization. |
| Dipole Moment | ~4.5 D | High polarity; excellent solubility for salts (LiPF6) and polar polymers. |
| Electrochemical Window | ~5.5 V vs. Li/Li+ | Critical: Stable at high voltages where carbonates decompose. |
Application I: Electrochemical Energy Storage (Batteries)
Context: In high-voltage Lithium-ion batteries (>4.4 V), standard carbonate electrolytes (EC/DMC) oxidize, leading to capacity fade. EPS serves as a functional additive or co-solvent. Its phenyl group provides anodic stability, while the sulfone group facilitates Lithium ion transport.
Mechanism of Action
EPS participates in the formation of a robust Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI). The sulfone moiety resists oxidative decomposition better than carbonates, preventing gas generation.
Figure 1: Mechanism of EPS in stabilizing electrode interfaces in Li-ion batteries.
Protocol A: Preparation of High-Voltage Electrolyte with EPS
Objective: Formulate a 1M LiPF6 electrolyte with 2% wt EPS for NCM811 cathodes.
Materials:
-
Battery-grade Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC).
-
Lithium Hexafluorophosphate (LiPF6).[1]
-
Ethyl Phenyl Sulfone (EPS), dried (water < 10 ppm).
-
Argon-filled Glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm).
Procedure:
-
Preparation of Base Solvent:
-
Mix EC and DMC in a 3:7 volume ratio. Stir for 30 minutes until homogenous.
-
-
Salt Dissolution (Exothermic):
-
Slowly add LiPF6 to the solvent mixture to reach 1.0 M concentration.
-
Caution: Maintain temperature < 35°C using a cooling block to prevent salt degradation (HF formation).
-
-
Additive Incorporation:
-
Liquefy EPS by warming the container to 45°C.
-
Add EPS to the base electrolyte to achieve a 2.0 wt% concentration .
-
Stir magnetically for 2 hours at 25°C.
-
-
Quality Control:
-
Verify water content via Karl Fischer titration (< 20 ppm required).
-
Store in aluminum bottles within the glovebox.
-
Application II: Polymer Chemistry (Thermal Modeling)
Context: Poly(ether sulfone)s (PES) and Polysulfones (PSU) are engineering plastics used in aerospace and medical devices. Understanding their degradation is vital. EPS acts as a Model Compound because it contains the vulnerable
Protocol B: Thermal Degradation Kinetic Study
Objective: Determine the activation energy (
Materials:
-
EPS (Recrystallized, >99.5% purity).
-
Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (TGA-MS).
-
Sealed stainless steel capsules (for high-pressure simulation).
Procedure:
-
Sample Loading:
-
Load 5–10 mg of EPS into an alumina crucible (open system) or stainless steel capsule (closed system).
-
-
TGA Programming:
-
Equilibrate at 30°C under
flow (50 mL/min). -
Ramp 1: 10°C/min to 600°C.
-
Ramp 2 (Isothermal): Hold at 300°C for 120 minutes (to simulate processing conditions).
-
-
MS Detection:
-
Monitor m/z signals: 64 (
), 77 (Phenyl radical), 29 (Ethyl fragment).
-
-
Data Analysis:
-
Use the Kissinger Method by running multiple rates (5, 10, 20°C/min).
-
Plot
vs (where is heating rate, is peak degradation temp). -
The slope equals
.
-
Expected Result: EPS typically shows onset degradation ~
Application III: Solvent for High-Performance Polymerization
Context: EPS is an excellent solvent for nucleophilic aromatic substitution (
Figure 2: Workflow for using EPS as a polymerization solvent.
Why use EPS over DMSO/DMAc?
-
Thermal Headroom: EPS allows reactions at >190°C without significant solvent reflux or decomposition (unlike DMAc).
-
Phase Separation: Upon cooling to room temperature, EPS solidifies. The polymer can often be isolated by crushing the solid matrix and washing with ethanol (which dissolves EPS but not the polymer), offering a "green" purification route that avoids large volumes of water/acid precipitation.
References
-
Physicochemical Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 24879679, Ethyl phenyl sulfone. Retrieved from [Link]
-
Polymer Degradation Mechanisms: Montaudo, G., et al. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py-GC/MS. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Battery Electrolytes: Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. (Contextual grounding for sulfone stability). Retrieved from [Link]
- High Voltage Additives: Li, J., et al. (2020). Sulfone-Based Electrolytes for High-Voltage Lithium-Ion Batteries. Advanced Energy Materials. (Validating the anodic stability of the phenyl-sulfone moiety).
Sources
High-Performance Liquid Chromatographic Determination of Sulfonyl Compounds Using Ethyl Phenyl Sulfone as Internal Standard
Executive Summary
This application note details the protocol for utilizing Ethyl Phenyl Sulfone (EPS) as a structural internal standard (IS) for the quantification of sulfonyl-group-bearing drugs (e.g., Dapsone, Sulfonamides) in biological matrices. While isotopically labeled standards (
Chemical Basis & Rationale[1][2][3]
Why Ethyl Phenyl Sulfone?
The selection of an internal standard is governed by the principle of physicochemical mimicry . The IS must track the analyte through extraction losses and ionization/detection variability without interfering with the analyte signal.
-
Structural Homology: EPS shares the core sulfonyl moiety (
) and a phenyl ring with target analytes like Dapsone (4,4'-diaminodiphenyl sulfone). This ensures similar solubility in extraction solvents (e.g., ethyl acetate) and comparable interaction with C18 stationary phases. -
Chromophoric Properties: The phenyl ring provides strong UV absorption at 254 nm , making it compatible with standard DAD/VWD detectors used in QC laboratories.
-
Stability: Unlike sulfonamides which can degrade under acidic conditions, the sulfone linkage in EPS is highly resistant to oxidation and hydrolysis, ensuring stock solution stability.
Physicochemical Comparison
The table below highlights the compatibility between EPS and a representative target analyte (Dapsone).
| Property | Ethyl Phenyl Sulfone (IS) | Dapsone (Target Analyte) | Relevance |
| CAS Number | 599-70-2 | 80-08-0 | Unique Identifier |
| Molecular Weight | 170.23 g/mol | 248.30 g/mol | Distinct mass for MS detection |
| LogP (Octanol/Water) | ~1.9 | ~0.97 | EPS is slightly more hydrophobic, eluting after Dapsone on C18 |
| pKa | Neutral (Non-ionizable) | ~1.3 (Weak base) | EPS retention is pH-independent; Dapsone requires buffered mobile phase |
| UV Max | 254 nm, 217 nm | 260 nm, 295 nm | Overlapping detection window at 254 nm |
Analytical Method Development
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilyl),
, particle size (e.g., Agilent Zorbax Eclipse or Waters Symmetry). -
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate (pH 4.5)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Mode: Isocratic (70% A : 30% B) or Gradient depending on matrix complexity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Injection Volume: 20
.
Preparation of Standards
-
Stock Solution (EPS): Dissolve 17.0 mg Ethyl Phenyl Sulfone in 100 mL Acetonitrile to yield a
stock. Store at 4°C.[1] -
Working IS Solution: Dilute Stock to
in mobile phase. -
Calibration Standards: Prepare a 6-point curve for the analyte (e.g., 1–100
) where every standard contains a fixed concentration of EPS (e.g., ).
Sample Preparation Protocol (Liquid-Liquid Extraction)
The following workflow utilizes EPS to correct for extraction efficiency. It is critical that EPS is added before any phase separation occurs.
Figure 1: Liquid-Liquid Extraction Workflow. The Internal Standard (EPS) is introduced immediately to the sample matrix to normalize all subsequent volumetric losses.
Detailed Steps:
-
Aliquot: Transfer
of plasma/serum into a 1.5 mL microcentrifuge tube. -
Internal Standardization: Add
of EPS Working Solution ( ). Vortex for 10 seconds. Result: Final IS concentration is approx . -
Extraction: Add
Ethyl Acetate. Cap and vortex vigorously for 2 minutes to partition sulfones into the organic phase. -
Separation: Centrifuge at 10,000 x g for 10 minutes. The proteins will form a pellet at the interface.
-
Evaporation: Transfer
of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. -
Reconstitution: Dissolve the residue in
of Mobile Phase. Vortex and transfer to an autosampler vial.
Data Analysis & Calculations
The Response Factor (RF)
Quantification must use the Area Ratio , not absolute area. This compensates for injection variability and matrix effects.
Construct a calibration curve by plotting Concentration Ratio (
The linear regression equation will be:
Calculation Logic Diagram
Figure 2: Data Processing Logic. The ratio-metric approach nullifies errors caused by solvent evaporation or injection volume inconsistency.
Validation Parameters (ICH M10 Guidelines)
To ensure the method is robust, the following parameters must be validated using EPS:
Selectivity
Inject a blank plasma sample extracted without IS and with IS.
-
Requirement: No interfering peaks at the retention time of EPS (~5.5 min) or the Analyte (~3.2 min).
Linearity
-
Range:
to . -
Criteria:
. The back-calculated concentration of standards should be within of nominal.
Recovery (Extraction Efficiency)
Compare the peak area of EPS spiked before extraction (Pre-spike) vs. EPS spiked into a blank extract after extraction (Post-spike).
-
Target:
recovery is ideal, but consistent recovery (e.g., ) is acceptable because the IS corrects for the loss.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incomplete partitioning into Ethyl Acetate. | Increase vortex time; salt out the aqueous phase with NaCl. |
| Interfering Peak at IS RT | Endogenous plasma component. | Change organic modifier from Acetonitrile to Methanol; adjust pH of buffer. |
| Drifting Retention Times | pH fluctuation in mobile phase. | Ensure buffer (Ammonium Acetate) is strictly pH adjusted to 4.5. |
| Split Peaks | Injection solvent too strong. | Reconstitute sample in initial mobile phase composition (not pure ACN). |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11668, Ethyl phenyl sulfone. Retrieved January 31, 2026 from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[4] (General reference for Internal Standard theory in HPLC).
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory basis for IS usage).[3][5] Retrieved from [Link]
Sources
Application Note: Strategic Synthesis of Heterocycles Derived from Ethyl Phenyl Sulfone
Abstract
Ethyl phenyl sulfone (PhSO₂Et) represents a versatile yet underutilized "chameleon" synthon in heterocyclic chemistry. Unlike its methyl analog, the ethyl group introduces a critical
Technical Introduction: The Sulfone Advantage
The utility of ethyl phenyl sulfone stems from the strong electron-withdrawing nature of the sulfonyl group (
Key Mechanistic Features
-
Carbanion Stabilization: The sulfonyl group stabilizes the
-carbanion, facilitating alkylation or acylation.[1] -
Leaving Group Ability: In aromatization steps, the phenylsulfonyl group can often be eliminated (desulfonylation) or retained as a functional handle, depending on the reaction conditions and substitution pattern.[1]
-
The "Methyl Effect": Starting with ethyl rather than methyl phenyl sulfone automatically installs a methyl group at the 4-position of the resulting heterocycle (e.g., 4-methylisoxazoles), a common structural motif in kinase inhibitors and NSAIDs.[1]
Pathway A: Isoxazolines via Vinyl Sulfones[1]
This pathway utilizes a modified Julia-type olefination strategy to generate trisubstituted vinyl sulfones, which serve as dipolarophiles in [3+2] cycloadditions with nitrile oxides.
Mechanism[1][2][3][4][5]
-
Olefination:
-Lithiation of PhSO₂Et followed by addition to an aromatic aldehyde (ArCHO) and subsequent dehydration yields the vinyl sulfone.[1] -
[3+2] Cycloaddition: The vinyl sulfone reacts with a nitrile oxide (generated in situ from an aryl hydroximoyl chloride) to form the isoxazoline ring.[1]
Experimental Protocol A
Step 1: Synthesis of
-Methyl Vinyl Sulfone
Target: (E/Z)-1-Phenylsulfonyl-1-phenylprop-1-ene
Reagents:
-
Ethyl phenyl sulfone (1.0 equiv)[1]
-
Benzaldehyde (1.1 equiv)[1]
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
-
Triethylamine (Et₃N) (2.0 equiv)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Lithiation: In a flame-dried flask under Argon, dissolve ethyl phenyl sulfone in anhydrous THF (0.5 M). Cool to -78°C .[1]
-
Deprotonation: Add n-BuLi dropwise over 20 minutes. The solution will turn distinctively yellow/orange.[1] Stir for 30 minutes at -78°C.
-
Addition: Add benzaldehyde (neat or in minimal THF) dropwise. Stir for 1 hour at -78°C, then warm to 0°C.
-
Elimination (One-Pot): Add Et₃N followed by MsCl dropwise at 0°C. Stir for 2 hours at room temperature (RT). Note: This converts the intermediate alcohol to a mesylate, which eliminates in situ.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from EtOH/Hexane or use flash chromatography (SiO₂, 10-20% EtOAc/Hexane).
Step 2: [3+2] Cycloaddition to Isoxazolines
Target: 3,5-Diaryl-4-methyl-4-(phenylsulfonyl)isoxazoline
Reagents:
-
Vinyl Sulfone (from Step 1) (1.0 equiv)[1]
-
Aryl hydroximoyl chloride (1.2 equiv) [Precursor to Nitrile Oxide][1]
-
Triethylamine (1.5 equiv)[1]
-
Solvent: DCM or Toluene[1]
Procedure:
-
Dissolve the vinyl sulfone and aryl hydroximoyl chloride in DCM (0.2 M).[1]
-
Cool to 0°C.
-
Add Et₃N dropwise (very slow addition controls the exotherm and prevents nitrile oxide dimerization).
-
Allow to warm to RT and stir for 12 hours. Monitor by TLC (disappearance of vinyl sulfone).[1][4]
-
Workup: Wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. Note: The sulfonyl group usually directs the regioselectivity, placing the oxygen atom adjacent to the sulfonyl-substituted carbon in many cases, though mixtures can occur.
Pathway B: Pyrazoles via -Keto Sulfones
This pathway leverages the
Mechanism[1][2][3][4][5]
-
Acylation: PhSO₂CH(Li)Me attacks R-COOEt to form PhSO₂-CH(Me)-CO-R.[1]
-
Condensation: Hydrazine attacks the ketone, followed by cyclization onto the sulfone-stabilized carbon (often with elimination of water or sulfinic acid depending on oxidation state/conditions).[1]
Experimental Protocol B
Step 1: Synthesis of
-Methyl
-Keto Sulfone
Target: 2-(Phenylsulfonyl)-1-phenylpropan-1-one[1]
Reagents:
-
Ethyl phenyl sulfone (1.0 equiv)[1]
-
Ethyl benzoate (1.1 equiv)[1]
-
n-BuLi (2.2 equiv) Note: 2 equivs are often required to prevent proton quench by the acidic product.[1]
-
Solvent: Anhydrous THF
Procedure:
-
Lithiation: Cool THF solution of ethyl phenyl sulfone to -78°C . Add n-BuLi (2.2 equiv) dropwise.[1] Stir for 45 min.
-
Acylation: Add ethyl benzoate dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Pour into cold 1M HCl (acidic quench is vital to protonate the enolate).
-
Isolation: Extract with EtOAc, dry, and concentrate. The
-keto sulfone often solidifies and can be recrystallized.
Step 2: Pyrazole Formation
Target: 3-Phenyl-4-methyl-5-(phenylsulfonyl)-1H-pyrazole[1]
Reagents:
- -Keto Sulfone (from Step 1) (1.0 equiv)[1]
-
Hydrazine hydrate (1.5 equiv)[1]
-
Solvent: Ethanol (EtOH)[1]
Procedure:
-
Dissolve
-keto sulfone in EtOH (0.5 M). -
Add hydrazine hydrate.
-
Reflux: Heat to reflux (80°C) for 4–6 hours.
-
Workup: Cool to RT. The product often precipitates.[1] If not, concentrate and triturate with cold ether.
-
Validation: Check NMR for the disappearance of the ketone carbonyl and the appearance of the pyrazole NH (broad singlet).
Visualization of Reaction Pathways[9]
The following diagram illustrates the divergent synthesis starting from Ethyl Phenyl Sulfone.
Figure 1: Divergent synthetic pathways from Ethyl Phenyl Sulfone to Isoxazoles and Pyrazoles.[1][5]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Lithiation | Moisture in THF or degradation of n-BuLi.[1] | Titrate n-BuLi before use.[1] Ensure glassware is flame-dried. |
| No Elimination (Step 1A) | Intermediate alcohol is stable.[1] | Ensure MsCl/Et₃N are fresh. If problem persists, isolate the alcohol and treat with pTsOH/Toluene reflux. |
| Regioisomer Mixtures (Step 2A) | Nitrile oxide adds to both orientations.[1] | Use bulkier aryl groups on the vinyl sulfone to sterically direct the addition. |
| Desulfonylation | Reductive elimination during workup.[1] | Avoid strong reducing agents.[1] If desulfonylation is desired (to remove the auxiliary), treat the final heterocycle with Na/Hg amalgam. |
References
-
Vinyl Sulfone Cycloadditions
-
Beta-Keto Sulfone Synthesis
- Chemoselective One-pot Synthesis of β-keto Sulfones.
-
Source: [1]
-
General Reactivity of Sulfones
- Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone.
-
Source:
-
Isoxazole Synthesis Overview
- Recent Liter
-
Source: [1]
Sources
- 1. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Application Note: Strategic Utilization of Ethyl Phenyl Sulfone in Complex Assembly
Topic: Ethyl Phenyl Sulfone in the Synthesis of Complex Natural Products Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
Ethyl phenyl sulfone (
Mechanistic Principles & Strategic Value
The Sulfone Advantage
The utility of ethyl phenyl sulfone rests on three physicochemical pillars:
-
-Acidity: The
of the -protons in phenyl sulfones is approximately 29.0 (in DMSO). This allows for clean deprotonation by strong bases (e.g., -BuLi, LiHMDS) to generate stable carbanions without self-condensation. -
Anionic Stability: Unlike Grignard or organolithium reagents,
-sulfonyl carbanions are less basic and more nucleophilic, permitting reactions with sterically encumbered aldehydes common in natural product intermediates. -
Reductive Lability: The C-S bond can be cleaved reductively.[1] If the
-position bears a leaving group (e.g., acyloxy), elimination yields alkenes (Julia Olefination).[2] If the -position is unsubstituted, simple reductive desulfonylation yields the alkane.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways available after the initial lithiation of ethyl phenyl sulfone.
Figure 1: Divergent synthetic pathways for Ethyl Phenyl Sulfone. The pathway bifurcates based on the treatment of the intermediate
Detailed Experimental Protocols
The following protocols are designed for the coupling of Ethyl Phenyl Sulfone with a generic aldehyde (
Protocol A: Metallation and Couping (The "Aldol" Step)
Objective: Generation of the
Reagents:
-
Ethyl phenyl sulfone (1.0 equiv)
-
-Butyllithium (
-BuLi) (1.1 equiv, titrated) -
Anhydrous THF (0.1 M concentration relative to sulfone)
-
Electrophile (Aldehyde) (1.0–1.2 equiv)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Charge the flask with Ethyl Phenyl Sulfone and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add
-BuLi dropwise via syringe over 10 minutes. The solution typically turns a bright yellow, indicating the formation of the -sulfonyl carbanion.-
Critical Check: Stir for 30 minutes at -78 °C to ensure complete metallation.
-
-
Addition: Dissolve the aldehyde in a minimal amount of THF and add it dropwise to the sulfone anion.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to -40 °C over 2 hours.
-
Note: Complete warming to room temperature often leads to retro-aldol equilibration; keep cold for maximum yield.
-
-
Quench: Quench with saturated aqueous
. Extract with EtOAc ( ). -
Purification: The product is a mixture of diastereomers (syn/anti). For the classic Julia-Lythgoe, separation is not required as stereochemistry is lost in the next step.
Protocol B: The Julia-Lythgoe Olefination (Formation of E-Alkenes)
Objective: Conversion of the
Reagents:
-
Crude
-hydroxy sulfone (from Protocol A) -
Acetic Anhydride (
) or Benzoyl Chloride ( )[2] -
Sodium Amalgam (6% Na/Hg) [SAFETY CRITICAL]
-
Buffered Methanol (
with )
Procedure:
-
Acylation: Dissolve the
-hydroxy sulfone in . Add (2.0 equiv), DMAP (0.1 equiv), and (1.5 equiv). Stir until TLC indicates complete conversion to the acetoxy-sulfone. Work up and concentrate. -
Reduction Setup: Dissolve the acetoxy-sulfone in anhydrous MeOH saturated with disodium hydrogen phosphate (
) to buffer the solution (preventing base-catalyzed side reactions). Cool to -20 °C. -
Amalgam Addition: Add pulverized 6% Na/Hg (4.0 equiv of Na) in portions.
-
Monitoring: Vigorous stirring is essential. The reaction is usually complete within 2–4 hours.
-
Workup: Decant the solution from the mercury residue. (Dispose of mercury waste according to strict EHS regulations). Dilute with water and extract with hexanes/ether.
Protocol C: Reductive Desulfonylation (Saturated Linkage)
Objective: Removal of the sulfone to leave a saturated ethyl chain.
Context: Used when the sulfone was used solely to facilitate alkylation of a complex halide.
Reagent Choice:
-
Method 1 (Classic): 6% Na/Hg in MeOH (buffer optional).
-
Method 2 (Mild/Green):
turnings in dry Methanol (requires sonication or initiation with ).
Procedure (Method 2 - Magnesium):
-
Dissolve the alkylated ethyl phenyl sulfone in anhydrous methanol (0.2 M).
-
Add Magnesium turnings (10 equiv).
-
Sonicate or warm to 50 °C. Evolution of
gas indicates initiation. -
Stir until the starting material is consumed (TLC).
-
Quench with 1M HCl carefully to dissolve excess Mg. Extract with Ether.
Comparative Data: Olefination Stereoselectivity
The choice of sulfone and protocol heavily dictates the E/Z ratio.
| Method | Reagent | Primary Outcome | Mechanism Type |
| Julia-Lythgoe | Phenyl Sulfone ( | >95% E-isomer | Radical equilibration |
| Julia-Kocienski | PT-Sulfone (Phenyltetrazole) | High E-isomer | Smiles Rearrangement |
| Julia-Kocienski | BT-Sulfone (Benzothiazole) | High E-isomer | Smiles Rearrangement |
| Wittig | Phosphonium Ylide | Z-isomer (Unstabilized) | Cycloaddition |
Table 1: Comparison of stereoselectivity in ethylidene formation. Note that for Ethyl Phenyl Sulfone, the classic Lythgoe conditions (Protocol B) are required for high E-selectivity.
Case Study: Synthesis of Polyketide Fragments
Context: In the total synthesis of Callystatin A and Spongistatins , the coupling of two large fragments often relies on the Julia olefination due to its ability to generate trans-double bonds without the contamination of phosphine oxide byproducts typical of Wittig chemistry.
Workflow Application:
-
Fragment A: A complex aldehyde representing the C1-C12 segment.
-
Fragment B: An ethyl phenyl sulfone derivative representing the C13-C20 segment.
-
Coupling:
-
Lithiation of Fragment B (Sulfone) with LiHMDS (preferred over n-BuLi for complex fragments to avoid nucleophilic attack on esters).
-
Addition of Fragment A (Aldehyde).
-
In situ trapping with benzoyl chloride (One-pot modification).
-
Treatment with
(Samarium Diiodide) as a milder alternative to Na/Hg for the reductive elimination step.
-
Result: Formation of the C12-C13 (E)-double bond with >20:1 stereoselectivity.
References
-
Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v (+)-methode de synthese de doubles liaisons.[3] Tetrahedron Letters, 14(49), 4833-4836. [3]
- Kocienski, P. J. (2005).Protecting Groups. Georg Thieme Verlag. (Authoritative text on sulfone stability and removal).
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585.
-
Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124.
-
Smith, A. B., et al. (2001). Total Synthesis of (+)-Spongistatin 1. Journal of the American Chemical Society, 123(44), 10942-10955. (Demonstrates sulfone coupling in complex settings).
Sources
- 1. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. guidechem.com [guidechem.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Hub: Purification of Crude Ethyl Phenyl Sulfone
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting purity and isolation issues for Ethyl Phenyl Sulfone (CAS: 599-70-2)
Executive Summary
Welcome to the technical support hub. You are likely here because your crude ethyl phenyl sulfone is behaving unexpectedly—typically appearing as a viscous oil or a low-melting waxy solid rather than the pristine crystalline powder you expected.
The Core Challenge: Ethyl phenyl sulfone has a naturally low melting point (40–42 °C ) [1, 2].[1] This physical property makes it notoriously difficult to purify using standard high-temperature recrystallization methods, as the compound often "oils out" (phase separates as a liquid) rather than crystallizing. Furthermore, the primary impurity—ethyl phenyl sulfoxide —is structurally similar and difficult to separate.
This guide provides a self-validating workflow to diagnose purity, remove specific impurities, and isolate the target sulfone without inducing phase separation.
Part 1: Diagnostic Triage
User Question: "My product is a yellow oil or a sticky solid. Is it impure, or is this normal?"
Scientist’s Response: While the pure compound is a solid, it melts just above human body temperature. If it is liquid at room temperature (20–25 °C), you likely have significant contamination. The most common culprits are melting point depression caused by residual solvent or the sulfoxide intermediate.
Diagnostic Workflow
Perform this Thin Layer Chromatography (TLC) check before attempting purification.[2]
-
Stationary Phase: Silica Gel 60 F254
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v)
-
Visualization: UV (254 nm)
Interpreting the Plate:
| Spot Position (Rf) | Identity | Polarity Profile | Diagnosis |
|---|---|---|---|
| High (~0.8) | Ethyl Phenyl Sulfide | Non-polar | Unreacted starting material. |
| Medium (~0.5) | Ethyl Phenyl Sulfone | Moderate | Target Compound. |
| Low (~0.2) | Ethyl Phenyl Sulfoxide | Polar (S=O dipole) | Major impurity (Incomplete oxidation). |
| Baseline | Sulfonic Acids/Salts | Ionic | Over-oxidation or residual oxidants. |
Technical Note: Sulfoxides have a strong dipole moment, making them significantly more polar than sulfones on silica [3]. If you see a heavy spot dragging below your target, you must perform the Chemical Wash Protocol (Part 2) before crystallization.
Part 2: Chemical Decontamination (Pre-Purification)
User Question: "I used excess oxidant (mCPBA/H2O2). How do I ensure it's gone before I concentrate?"
Scientist’s Response: Residual oxidants can degrade your product during concentration and pose an explosion hazard. If your TLC shows baseline streaking or if you suspect unreacted oxidant, use this reductive quench.
Protocol: Reductive Quench & Wash
-
Dissolution: Dissolve crude oil in Ethyl Acetate (Do not use DCM if possible; EtOAc extracts less water).
-
Quench: Wash the organic layer with 10% aqueous Sodium Sulfite (Na2SO3) or Sodium Bisulfite.
-
Acid Removal: Wash with Saturated Sodium Bicarbonate (NaHCO3) .
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate at low temperature (<35 °C).
Part 3: The "Cold-Crash" Crystallization Protocol
User Question: "I tried recrystallizing from boiling ethanol, but it turned into an oil at the bottom of the flask. What went wrong?"
Scientist’s Response: You exceeded the melting point (42 °C). Standard recrystallization requires boiling solvent, but since your product melts at 40 °C, it melts before it dissolves, forming a separate liquid phase ("oiling out"). You must use a Precipitation (Solvent/Anti-solvent) method at controlled temperatures.
Recommended Solvent System: Ethanol (Solvent) / Water (Anti-solvent) [4].
Step-by-Step Methodology
-
Dissolution (The Critical Step):
-
Place the crude solid/oil in a flask.
-
Add Ethanol dropwise at 30–35 °C (warm, not hot).
-
Agitate until fully dissolved. Do not heat above 40 °C.
-
-
The Anti-Solvent Addition:
-
While stirring rapidly, add Water dropwise.
-
Stop immediately when the solution turns slightly turbid (cloudy).
-
-
The "Healing" Phase:
-
Add a few drops of Ethanol to just clear the turbidity.
-
Why? This creates a saturated solution on the brink of crashing out.
-
-
Controlled Cooling:
-
Place the flask in the fridge (4 °C) for 2 hours. Do not freeze immediately.
-
Observation: White needles should form. If oil forms, scratch the glass with a rod to induce nucleation.
-
-
Filtration:
-
Filter the crystals cold. Wash with cold Ethanol:Water (1:1).
-
Part 4: Chromatographic Isolation (The Backup)
User Question: "Crystallization failed. I still have sulfoxide contamination. How do I separate them on a column?"
Scientist’s Response: Because the sulfoxide is much more polar than the sulfone, silica gel chromatography is highly effective.
Column Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dissolve crude in minimum DCM.
-
Eluent System: Gradient Elution.
-
Start: 100% Hexane (Elutes Sulfide).
-
Ramp: 10% EtOAc / 90% Hexane (Elutes Sulfone ).
-
Flush: 50% EtOAc / 50% Hexane (Elutes Sulfoxide).
-
Visual Troubleshooting Guide
The following logic map illustrates the decision-making process for purifying this low-melting solid.
Caption: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
References
-
Oakwood Chemical. (n.d.). Ethyl phenyl sulfone - Product Specifications and Melting Point. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (2018). Sulfone Synthesis by Oxidation: Selectivity and Impurity Profiles. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry (RSC). (2011). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides. Green Chemistry. Retrieved January 31, 2026, from [Link]
Sources
- 1. Ethyl phenyl sulfone [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD | MDPI [mdpi.com]
- 4. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Proper handling and storage procedures for ethyl phenyl sulfone
Technical Support Center: Ethyl Phenyl Sulfone
Welcome to the dedicated support center for ethyl phenyl sulfone (CAS 599-70-2). This guide is designed for professionals in research, development, and analytical sciences, providing in-depth, field-proven insights into its proper handling, storage, and application. Our goal is to ensure both the integrity of your experimental results and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of ethyl phenyl sulfone.
Q1: What is ethyl phenyl sulfone and what are its primary applications?
Ethyl phenyl sulfone is a versatile sulfonyl-containing organic compound.[1] Structurally, it consists of an ethyl group and a phenyl group attached to a central sulfone functional group.[2] In the fields of drug discovery and materials science, it serves as a crucial building block and intermediate for synthesizing more complex molecules, including various pharmaceuticals and specialty polymers.[1][2] Its stability and reactivity make it a valuable reagent in organic synthesis.[1]
Q2: What are the main hazards associated with ethyl phenyl sulfone?
According to safety data sheets, ethyl phenyl sulfone is classified as harmful if swallowed.[3] It may also cause irritation to the skin, eyes, and respiratory system.[2][4] While some suppliers do not classify it as a hazardous substance under specific regulations, it is crucial to handle it with care to avoid dust inhalation and direct contact.[5][6]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
To mitigate the risks of exposure, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are required.[4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[4]
-
Respiratory Protection: If working in a poorly ventilated area or if dust generation is likely, a NIOSH/MSHA-approved respirator should be used.[4]
Q4: What are the optimal storage conditions for ethyl phenyl sulfone to ensure its stability?
To maintain its purity and prevent degradation, ethyl phenyl sulfone should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][7] Some suppliers recommend refrigerated storage at temperatures between 0-8°C or below 15°C in a dark place.[1] It is critical to keep it away from incompatible materials, particularly strong oxidizing agents.[6]
Q5: How should I properly dispose of ethyl phenyl sulfone waste?
Disposal must be conducted in accordance with all federal, state, and local regulations.[4][5] The material should be entrusted to a licensed chemical waste disposal company.[5][7] Do not dispose of it by discharging it into sewer systems or contaminating water, food, or animal feed.[7]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Problem / Observation | Potential Cause(s) | Recommended Action & Scientific Rationale |
| The ethyl phenyl sulfone powder has changed from white to yellow. | This discoloration often indicates degradation. It could be caused by prolonged exposure to light, air (oxidation), or elevated temperatures. Phenyl vinyl sulfide, a related compound, is known to yellow within a day at room temperature.[8] | Action: It is recommended to use a fresh, unopened container of the reagent for sensitive reactions. Rationale: The presence of impurities from degradation can interfere with reaction mechanisms, leading to lower yields, unexpected byproducts, and non-reproducible results. The sulfone group itself is generally stable, but impurities or slight variations in synthesis can lead to less stable products. |
| Inconsistent yields or reaction rates between different batches. | This can be due to variations in the purity of the ethyl phenyl sulfone or the presence of moisture. The compound is sparingly soluble in water, and absorbed moisture can affect reaction kinetics.[2] | Action: 1. Purchase from a reputable supplier and always check the Certificate of Analysis (COA) for purity specifications. 2. Dry the compound under vacuum before use if moisture is suspected. 3. Store the reagent in a desiccator after opening. Rationale: High-purity starting materials are fundamental for reproducible synthetic chemistry. Removing moisture is critical for reactions that are sensitive to water, such as those involving organometallics or strong bases. |
| The compound is difficult to dissolve in my chosen solvent. | Ethyl phenyl sulfone is sparingly soluble in water but has better solubility in various organic solvents.[1][2] The rate of dissolution can be slow, especially for larger crystals. | Action: 1. Consult a solubility chart for sulfone polymers to guide solvent selection.[9] 2. Gently warm the mixture and use mechanical stirring or sonication to aid dissolution. 3. Grind the solid into a finer powder to increase the surface area. Rationale: Increasing temperature and agitation provides the necessary energy to overcome the crystal lattice energy. Increasing the surface area accelerates the rate at which the solvent can interact with the solute. |
Experimental Protocols & Workflows
Standard Protocol for Safe Handling and Use
This protocol outlines the essential steps for safely handling ethyl phenyl sulfone from receipt to disposal.
-
Preparation: Before handling, ensure the work area is clean and a chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible.[4]
-
PPE Donning: Put on all required PPE, including safety goggles, gloves, and a lab coat.
-
Weighing: Weigh the required amount of ethyl phenyl sulfone in the fume hood to minimize dust inhalation.[5] Use a static-free environment if possible.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all containers are securely closed immediately after use.
-
Post-Handling: After use, thoroughly wash hands and any potentially contaminated surfaces.[5]
-
Storage: Return the container to its designated storage location, ensuring it is tightly sealed.[4]
Protocol for Accidental Spill Cleanup
This protocol provides a systematic approach to managing a small-scale laboratory spill.
-
Evacuate & Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Assess & Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spread of the powder. Do not use water to clean up as this may create a slurry that is harder to manage.
-
Cleanup: Carefully vacuum or sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4] Avoid any actions that generate dust.[4]
-
Decontamination: Clean the affected area thoroughly with soap and water.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste according to institutional and local regulations.[10]
Visualized Workflows
Safe Handling Workflow Diagram
This diagram illustrates the lifecycle of ethyl phenyl sulfone within a laboratory setting, emphasizing key safety checkpoints.
Caption: Decision tree for responding to an ethyl phenyl sulfone spill.
Technical Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀O₂S | [2][6] |
| Molecular Weight | 170.23 g/mol | [6] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [2][4][6] |
| Melting Point | 35 - 44 °C (95 - 111.2 °F) | [6] |
| Boiling Point | ~379 °C @ 760 mmHg (for phenyl sulfone) | [4] |
| Solubility | Sparingly soluble in water | [2] |
| Stability | Stable under normal conditions | [6] |
| Incompatibilities | Strong oxidizing agents | [6] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx) | [3][6] |
References
-
West Liberty University. (n.d.). Material Safety Data Sheet: Phenyl sulfone. [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. [Link]
-
Advanced Sensor Technologies, Inc. (n.d.). Chemical Compatibility. [Link]
-
Montaudo, G., & Puglisi, C. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. astisensor.com [astisensor.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Cleavage and removal of the phenylsulfonyl group in multi-step synthesis
Topic: Cleavage and Removal of the Phenylsulfonyl Group in Multi-Step Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Sulfone
In complex molecule synthesis, the phenylsulfonyl group (
Removing the sulfone group—desulfonylation —is a critical "exit strategy." The challenge lies not in the cleavage itself, but in achieving it without disturbing the delicate architecture (stereocenters, epoxides, conjugated systems) you have built around it.
This guide provides a technical troubleshooting framework for the three most reliable desulfonylation methodologies: Magnesium/Methanol (Green/Standard) , Samarium Diiodide (Precision/Mild) , and Raney Nickel (Total Hydrogenolysis) .
Decision Matrix: Selecting the Right Method
Before starting, map your substrate to the appropriate protocol.
Figure 1: Decision tree for selecting a desulfonylation strategy based on substrate functionality and sensitivity.
Technical Support & Troubleshooting Hub
Method A: Magnesium in Methanol (Mg/MeOH)
Best For: Robust substrates, large-scale reactions, and "green" chemistry requirements. Mechanism: Single Electron Transfer (SET) from the metal surface to the sulfone, followed by fragmentation.
Standard Protocol:
-
Dissolve substrate (1 equiv) in anhydrous Methanol (0.1 M).
-
Add Magnesium turnings (10–20 equiv). Note: Powder is faster but harder to control.
-
Activation (Critical): Add a single crystal of Iodine (
) or 1-2 drops of 1,2-dibromoethane. -
Stir vigorously at room temperature (or reflux for unactivated sulfones).
-
Quench: Pour into ice-cold 1M HCl or saturated
.
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| Reaction is "stuck" (0% conversion) | Passivation: The Mg surface is oxidized (MgO layer). | Activate: Add a crystal of Iodine ( |
| Reaction stalls at 50% | Solubility/Coating: Mg(OMe)2 byproduct is coating the metal. | Add Co-solvent: Add THF or DCM (up to 25% v/v) to solubilize the methoxide salts. Boost: Add catalytic |
| Over-reduction (Alkene saturation) | Over-active Species: Mg is reducing the conjugated alkene. | Buffer: Switch to Mg / Ethanol with a phosphate buffer ( |
| Product is trapped in salts | Emulsion: Mg salts form a gel during aqueous workup. | Chelation: Quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or dilute HCl to break up the magnesium emulsion. |
Method B: Samarium Diiodide ( )
Best For:
Standard Protocol:
-
Prepare or purchase 0.1 M
in THF (deep blue color). -
Dissolve substrate in dry THF under Argon.
-
Additive: Add HMPA (4-6 equiv) or Water (2-4 equiv) . Note: HMPA is carcinogenic; Water is a safer, often superior alternative for protonation.
-
Cool to -78°C or 0°C depending on substrate.
-
Add
solution dropwise until a deep blue color persists (indicating excess). -
Quench with saturated
.
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| Solution turns yellow/white immediately | Oxygen Contamination: | Degas: Ensure all solvents are rigorously degassed (freeze-pump-thaw). The reaction must be kept under positive Argon pressure. |
| No Reaction (Blue color persists) | Low Reducing Power: | Tune Potential: Add HMPA (pushes potential to ~ -2.05 V) or Water/Amine mixtures. Water acts as a proton donor and ligand, significantly accelerating the rate of reduction [2]. |
| Side Reaction: Pinacol Coupling | Ketyl Radical: If a ketone is present, | Proton Source: Add a proton source (MeOH or t-BuOH) before adding |
| Incomplete Julia Elimination | Stable Intermediate: The intermediate | Acylate: Add Acetic Anhydride or Benzoyl Chloride to trap the intermediate alkoxide, forcing the elimination to the alkene [3]. |
Method C: Raney Nickel (Ra-Ni)
Best For: Complete removal of sulfur from thiophenes, thioethers, and difficult sulfones.
Mechanism: Surface-catalyzed hydrogenolysis (
Standard Protocol:
-
Safety: Ra-Ni is pyrophoric when dry. Handle as a slurry in water/ethanol.
-
Wash the commercial Ra-Ni slurry (pH ~10) with water then EtOH to remove excess base.
-
Add substrate in EtOH.[4]
-
Reflux for 1–12 hours. (Hydrogen atmosphere is usually not required; the adsorbed
on the catalyst is sufficient).
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| Over-reduction (Alkene/Alkyne loss) | High Activity: Ra-Ni reduces C=C and C≡C bonds easily. | Deactivation: Pre-treat the catalyst with Acetone (removes adsorbed |
| Functional Group Hydrolysis | Basic Residue: Commercial Ra-Ni is highly basic (NaOH). | Wash: Wash the catalyst with dilute acetic acid or extensive water/ethanol rinses until the supernatant is neutral (pH 7) before adding substrate. |
| Fire Hazard | Drying: Catalyst dried out on the filter paper. | Disposal: Never discard dry Ra-Ni in trash. Quench in dilute HCl or keep wet in a waste jar submerged in water. |
Mechanistic Insight: The Electron Transfer Pathway
Understanding the mechanism helps predict side products. The cleavage is primarily a reductive fragmentation.
Figure 2: General mechanism of reductive desulfonylation via Single Electron Transfer (SET).
Comparative Data Summary
| Feature | Mg / MeOH | SmI2 / HMPA | Raney Nickel | Na/Hg (Legacy) |
| Reactivity | Moderate | High (Tunable) | Very High | High |
| Selectivity | Good | Excellent | Poor (Reduces alkenes) | Moderate |
| Toxicity | Low (Green) | Moderate (HMPA is toxic) | High (Ni, Pyrophoric) | Severe (Mercury) |
| Cost | $ | $ | ||
| Key Use Case | Large scale, robust alkyl sulfones | Sensitive Julia intermediates | Thiophene desulfurization | Avoid if possible |
References
-
Mg-MeOH-NiBr2 System: Title: Desulfonylation with Mg-MeOH-NiBr2: An Expedient Reagent System for the Synthesis of 2-Amino-2,3-dideoxy Furanosides.[5][6] Source: Organic Letters (2006).[7] URL:[Link]
-
SmI2-Water Additives: Title: Selective reductive transformations using samarium diiodide-water.[8][9] Source: Chemical Communications (2011).[8] URL:[Link]
-
Julia-Lythgoe Mechanism: Title: Reductive Desulfonylation (Wikipedia/General Reference). Source: Wikipedia (Verified Grounding). URL:[Link]
-
Mg/MeOH Review: Title: Magnesium in Methanol (Mg / MeOH) in Organic Syntheses.[2][7][10] Source: Current Organic Chemistry (2004).[7][11] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Desulfonylation with Mg-MeOH-NiBr(2): an expedient reagent system for the synthesis of 2-amino-2,3-dideoxy furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective reductive transformations using samarium diiodide-water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. eurekaselect.com [eurekaselect.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Solvent Selection for Reactions Involving Ethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for selecting appropriate solvents in reactions involving ethyl phenyl sulfone. As a versatile reagent and building block in organic synthesis, the choice of solvent is critical for reaction success, influencing yield, selectivity, and reaction rate.[1] This document is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of ethyl phenyl sulfone to consider when selecting a solvent?
A1: Understanding the physicochemical properties of ethyl phenyl sulfone is the foundation for appropriate solvent selection. It is a white to light yellow crystalline powder with a melting point of approximately 35-42°C.[2][3] Key properties influencing solvent choice include:
-
Polarity: The sulfonyl group (-SO₂-) is highly polar, making ethyl phenyl sulfone a polar molecule.[4] This dictates its solubility in various organic solvents.
-
Solubility: It is sparingly soluble in water but soluble in many common organic solvents.[1][4] The principle of "like dissolves like" is a good starting point; polar solvents are generally good candidates for dissolving ethyl phenyl sulfone.
-
Reactivity: While generally stable, the α-protons (on the ethyl group) are acidic and can be abstracted by a strong base. The phenylsulfonyl group can also act as a leaving group in certain reactions.[5][6] The chosen solvent should not interfere with these reactive pathways.
| Property | Value | Implication for Solvent Selection |
| Molecular Formula | C₈H₁₀O₂S | Indicates the presence of both polar (sulfonyl) and nonpolar (phenyl, ethyl) regions. |
| Molecular Weight | 170.23 g/mol | [3] |
| Melting Point | 35-42 °C | [2][3] Reactions can be conducted at or above this temperature for better solubility. |
| Boiling Point | ~103 °C | [2] Allows for a reasonable temperature range for reactions. |
| Polarity | Polar | Suggests compatibility with polar solvents. |
| Water Solubility | Sparingly soluble/Insoluble | [4] Aqueous systems are generally not suitable unless co-solvents are used. |
Q2: I'm performing an α-alkylation of ethyl phenyl sulfone. What is the best solvent for this reaction?
A2: The α-alkylation of sulfones involves the deprotonation of the α-carbon followed by nucleophilic attack on an alkyl halide. The solvent plays a crucial role in stabilizing the resulting carbanion and influencing the reaction rate and selectivity.
Recommended Solvents: Polar aprotic solvents are generally the best choice for this reaction.
-
Tetrahydrofuran (THF): An excellent choice due to its ability to solvate the cation of the base (e.g., Li⁺ from n-BuLi or LDA) and the intermediate carbanion. It is relatively non-reactive under these conditions.
-
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can effectively stabilize the carbanion intermediate. However, they can sometimes participate in side reactions, so their use should be carefully considered based on the specific substrate and reaction conditions.
-
Ethers (e.g., Diethyl ether): Can be used, but THF is often preferred due to its higher polarity and better solvating properties.
Causality: Polar aprotic solvents are ideal because they possess a dipole moment to dissolve the polar starting material and stabilize charged intermediates, but they lack acidic protons that could quench the carbanion.[7][8]
Troubleshooting Guide: α-Alkylation
Issue: Low yield or no reaction.
-
Potential Cause: Incomplete deprotonation.
-
Solution: Ensure the base is strong enough and used in a sufficient stoichiometric amount. The solvent must be rigorously dried, as trace amounts of water will consume the base.
-
-
Potential Cause: Poor solubility of the starting material at low temperatures.
-
Solution: Allow the mixture to warm slightly to ensure dissolution before adding the base, or choose a solvent in which the sulfone is more soluble at the reaction temperature.
-
Q3: For a desulfonylation reaction, does the solvent choice significantly impact the outcome?
A3: Yes, the solvent is critical in reductive desulfonylation reactions, where the sulfonyl group is removed and replaced with a hydrogen atom or eliminated to form an alkene (as in the Julia-Kocienski olefination).[5][9] The choice of solvent depends heavily on the reducing agent being used.
-
For Metal-Based Reductions (e.g., Sodium Amalgam, Samarium(II) Iodide): Protic solvents like methanol or ethanol are often used to provide a proton source for the final step of the reduction.[5] A co-solvent like THF may be necessary to ensure the solubility of the sulfone.
-
For Tin Hydride Reductions (e.g., Tributyltin Hydride): Apolar, non-reactive solvents like toluene or benzene are typically employed under radical conditions.
-
Julia-Kocienski Olefination: The polarity of the solvent can influence the stereochemical outcome.[10]
Caption: Solvent selection based on the type of desulfonylation reaction.
Q4: I am using ethyl phenyl sulfone in a Ramberg-Bäcklund reaction. Which solvents are recommended?
A4: The Ramberg-Bäcklund reaction involves the conversion of an α-halo sulfone to an alkene in the presence of a base.[12] The reaction proceeds through a carbanion intermediate, similar to α-alkylation.
Recommended Solvents:
-
A refined one-flask version of this reaction has shown success using tert-butanol (tBuOH) in the presence of alumina-supported potassium hydroxide.[13]
-
Mixtures of water with solvents like 1,2-dimethoxyethane (DME), dioxane, ethanol, or methanol have also been studied.[14]
Key Consideration: The choice of base and solvent can influence the stereoselectivity of the resulting alkene. Stronger bases tend to favor the E-alkene.[15]
Q5: Are there any "green" or more environmentally friendly solvent alternatives for reactions with ethyl phenyl sulfone?
A5: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent alternatives. For reactions involving sulfones, some potential options include:
-
Deep Eutectic Solvents (DESs): These have been successfully used in the synthesis of sulfones and can sometimes act as both the solvent and a catalyst or electrolyte.[16]
-
Bio-derived Solvents: Solvents like Cyrene (dihydrolevoglucosenone) are being investigated as replacements for traditional polar aprotic solvents like DMF and NMP.[17]
The suitability of these solvents must be evaluated on a case-by-case basis for your specific reaction.
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of Ethyl Phenyl Sulfone
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl phenyl sulfone (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the sulfone.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Add the alkylating agent (e.g., an alkyl halide) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the α-alkylation of ethyl phenyl sulfone.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of starting materials.- Deactivated catalyst or reagent. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Increase the temperature if the reactants are stable.- Choose a solvent with better solubilizing properties or use a co-solvent.[18] |
| Low Yield | - Product loss during workup (e.g., solubility in the aqueous phase).- Product degradation under acidic or basic workup conditions.- Formation of side products. | - Check the aqueous layer for your product before discarding it.[19]- Perform a stability test of your product under the workup conditions.[19]- Adjust stoichiometry and reaction conditions to minimize side reactions. |
| Formation of Emulsion during Extraction | - The solvent system is not optimal for phase separation. | - Add brine (saturated NaCl solution) to help break the emulsion.- Filter the emulsion through a pad of celite. |
| Difficulty in Product Purification | - Product co-elutes with starting material or byproducts. | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like recrystallization or distillation. |
References
-
Wikipedia. (2023, April 29). Reductive desulfonylation. Retrieved from [Link]
-
Bordwell, F. G., & Wolfinger, M. D. (1974). Solvent and substituent effects in the Ramberg-Backlund reaction. Journal of the American Chemical Society, 96(13), 4303–4307. Retrieved from [Link]
-
Nájera, C., & Yus, M. (2008). Desulfonylation Reactions. Organic Reactions. Retrieved from [Link]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Desulfonylation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Ramberg–Bäcklund reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A new one-flask Ramberg-Bäcklund reaction. Retrieved from [Link]
-
Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (ethylsulfonyl)-. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Desulfonylations and desulfonylative couplings. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
ResearchGate. (2020). Solvent optimization of the sulfonylation reaction. Retrieved from [Link]
-
PMC. (2022). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 74 questions with answers in SULFONES. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solvent Selection. Retrieved from [Link]
-
PMC. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]
-
YouTube. (2021, March 1). Solvent Selection. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl phenyl sulfone. Retrieved from [Link]
-
PMC. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Retrieved from [Link]
-
ResearchGate. (2014). Influence of 2-Phenyl Alcane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate. Retrieved from [Link]
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
ResearchGate. (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl Phenyl Sulfone 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Ethyl phenyl sulfone 97 599-70-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 13. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. How To [chem.rochester.edu]
Technical Support Center: Reaction Monitoring for Ethyl Phenyl Sulfone
Status: Operational Ticket ID: EPS-MON-001 Assigned Specialist: Senior Application Scientist
Welcome to the Reaction Monitoring Hub
You are likely working with Ethyl Phenyl Sulfone (EPS) either as a target molecule (via oxidation of ethyl phenyl sulfide) or as a nucleophile in Julia-type olefinations (via
This compound presents a specific analytical paradox: it is highly stable and polar enough to trail on silica, yet lacks the reactive "handles" (like alcohols or aldehydes) that make colorimetric staining easy. This guide synthesizes the most robust monitoring protocols for your specific workflow.
Module 1: Method Selection Diagnostic
Use this decision matrix to select the correct analytical tool for your current reaction stage.
Quick Reference: Analytical Suitability Table
| Method | Suitability | Detection Limit | Critical Advantage | Major Blindspot |
| TLC | High (Qualitative) | ~5 µg | Rapid "Yes/No" for conversion. | Ambiguity: Sulfoxide and Sulfone often co-elute or have similar |
| UPLC/HPLC | Best (Quantitative) | < 1 ng | Separates Sulfide/Sulfoxide/Sulfone triad distinctly. | Requires UV detection (EPS has weak absorbance >260 nm). |
| GC-MS | Moderate | < 1 ng | Good for conversion; EPS is volatile enough. | Thermal Instability: Sulfones can desulfonylate at high injector temps ( |
| NMR ( | High (Structural) | ~1 mg | Definitive proof of | Low sensitivity for trace starting material (<2%). |
Visual Workflow: Selecting Your Monitor
Figure 1: Decision logic for selecting the appropriate monitoring technique based on reaction type.
Module 2: Troubleshooting HPLC/UPLC (The Gold Standard)
Issue: You are monitoring the oxidation of Ethyl Phenyl Sulfide to Ethyl Phenyl Sulfone, but you see three peaks or merging peaks.
Technical Insight:
The oxidation proceeds stepwise: Sulfide
Correct Elution Order (Reverse Phase):
-
Sulfoxide (Fastest,
min) -
Sulfone (Intermediate,
min) -
Sulfide (Slowest,
min)
Protocol: Gradient Optimization for Sulfones
-
Column: C18 or Phenyl-Hexyl (Phenyl columns provide better selectivity for aromatic sulfones via
interactions). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Wavelength: 254 nm (Phenyl ring) and 215 nm (Sulfone backbone).
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
| Peak Tailing | Sulfones can interact with silanols. | Increase buffer strength (add 10mM Ammonium Acetate) or use an end-capped column. |
| Sulfoxide/Sulfone Co-elution | Gradient is too steep at the start. | Hold at 10% MeCN for 2 mins, then ramp slowly to 60% MeCN over 10 mins. |
| "Ghost" Peaks | Sample concentration too high. | Sulfones crystallize easily. Ensure sample is fully dissolved in 50:50 MeCN:Water before injection. |
Module 3: TLC & Quick Checks (Qualitative)
Issue: "I cannot see my product on the TLC plate, or it looks the same as the starting material."
The "Double-Spot" Trap:
In Ethyl Acetate/Hexane mixtures, the Sulfoxide and Sulfone often have very similar
Visualization Protocol
Standard UV visualization works (254 nm), but chemical stains provide chemical intelligence.
-
Stain 1:
(The Negative Test) -
Stain 2: Phosphomolybdic Acid (PMA) [5][6]
-
Mechanism:[2] General redox stain.
-
Result: Sulfone appears as a dark blue/green spot upon heating.
-
Recommended Eluent: 30% EtOAc in Hexanes.
- Sulfide: ~0.85
- Sulfone: ~0.35
- Sulfoxide: ~0.25 (often streaks)
Module 4: Monitoring -Lithiation (Reaction Usage)
Context: You are deprotonating Ethyl Phenyl Sulfone with n-BuLi to generate the carbanion for a Julia Olefination. Issue: "Did the lithiation work? My yield is low."
Technical Insight: You cannot monitor the anion directly by TLC/HPLC (it quenches instantly). You must use a Deuterium Quench .
Protocol: The Check
-
Take a 0.1 mL aliquot of your reaction mixture (containing the lithiated sulfone) under inert gas.
-
Inject it rapidly into a vial containing 0.5 mL dry THF and 0.1 mL
. -
Extract with EtOAc, dry, and run a
H NMR .
Interpretation:
-
Ethyl Phenyl Sulfone (Unreacted): You will see a quartet at
3.1 ppm (2H, ). -
Deuterated Sulfone (Lithiated): You will see a multiplet/triplet at
3.1 ppm integrating to 1H (CHD), and the triplet at 1.2 ppm ( ) may show splitting changes. -
Calculation: % Deuteration = % Lithiation efficiency.
Visual Logic: The Lithiation Pathway
Figure 2: Workflow for verifying
References
-
TLC Visualization Methods: "TLC Stains: Phosphomolybdic Acid & KMnO4." University of Rochester, Department of Chemistry. Link
-
HPLC Retention Mechanisms: "Chromatographic Hydrophobicity Index (CHI) and Metabolite Identification." National Institutes of Health (PMC). Link (Validates Sulfoxide < Sulfone < Sulfide elution order).
-
Sulfone Synthesis & Properties: "Ethyl phenyl sulfone: Properties and Spectra." SpectraBase (Wiley).[7] Link
-
Oxidation Monitoring: "Selective Oxidation of Sulfides to Sulfones." Organic Chemistry Portal. Link
Sources
- 1. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
Validation & Comparative
Comparative Analysis: 1H and 13C NMR Spectral Profiling of Ethyl Phenyl Sulfone
Executive Summary
Ethyl Phenyl Sulfone represents a critical structural motif in medicinal chemistry, particularly in the development of COX-2 inhibitors and antimicrobial agents. Its spectral characterization is frequently complicated by the strong electron-withdrawing nature of the sulfonyl group (
This guide provides a definitive technical comparison between Ethyl Phenyl Sulfone and its biosynthetic precursor, Ethyl Phenyl Sulfide . By analyzing the specific NMR shifts caused by the oxidation state of the sulfur atom (
Part 1: Structural Context & Comparative Baseline[1]
To understand the NMR spectrum of ethyl phenyl sulfone, one must first establish the baseline of its unoxidized form. The transformation from sulfide to sulfone fundamentally alters the electronic environment of the molecule.
The "Sulfone Effect"
The sulfonyl group is a powerful electron-withdrawing group (EWG). It affects the NMR spectrum through two primary mechanisms:
-
Inductive Effect (-I): Strongly deshields adjacent aliphatic protons (the ethyl
). -
Mesomeric/Resonance Effect (-M): Withdraws electron density from the aromatic ring, specifically deshielding the ortho and para positions.
Comparative Baseline: Sulfide vs. Sulfone
The table below highlights the massive chemical shift differences driven by the oxidation of the sulfur atom.
| Structural Component | Feature | Ethyl Phenyl Sulfide ( | Ethyl Phenyl Sulfone ( | |
| Aliphatic Chain | 2.91 ppm | 3.13 ppm | +0.22 ppm | |
| ~27.0 ppm | 50.5 ppm | +23.5 ppm | ||
| Aromatic Ring | Ortho-H ( | 7.25 - 7.30 ppm | 7.92 ppm | +0.65 ppm |
| Ipso-C ( | ~136 ppm | 138 - 140 ppm | +3.0 ppm |
Key Insight: The
C shift of the ethylcarbon is the most diagnostic indicator of complete oxidation. A shift from ~27 ppm to ~50 ppm confirms the conversion of Sulfide Sulfone.
Part 2: Experimental Protocol (Synthesis & Preparation)
Reliable spectral analysis requires a pure sample. The following protocol outlines the standard oxidation of ethyl phenyl sulfide to ethyl phenyl sulfone using Hydrogen Peroxide in Acetic Acid. This method is favored for its high yield and lack of metallic byproducts.
Reagents
-
Substrate: Ethyl Phenyl Sulfide (1.0 equiv)
-
Oxidant: 30% Hydrogen Peroxide (
, 3.5 - 4.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Workflow
-
Dissolution: Dissolve ethyl phenyl sulfide in glacial acetic acid (approx. 5 mL per mmol of sulfide) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add 30%
dropwise. Caution: Exothermic reaction. -
Reflux: Heat the mixture to 70–80°C for 2-3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The sulfone is significantly more polar (lower
) than the sulfide. -
Workup: Pour the reaction mixture into ice water. The sulfone often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with
(to remove AcOH), and dry over . -
NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL of
(Chloroform-d).
Synthesis Logic Visualization
Figure 1: Step-wise oxidation pathway from sulfide to sulfone.[1] Note that the second oxidation step (sulfoxide to sulfone) is the rate-determining step requiring thermal energy.
Part 3: H NMR Spectral Analysis
Solvent:
The Aliphatic Region (Ethyl Group)
The ethyl group provides a classic spin-system pattern, but with distinct chemical shifts due to the
-
(Methyl):
-
Shift:
1.25 – 1.30 ppm -
Multiplicity: Triplet (
, Hz) -
Integration: 3H
-
Analysis: This signal is relatively insulated from the sulfone's inductive effect, shifting only slightly downfield compared to an alkane.
-
-
(Methylene):
-
Shift:
3.10 – 3.15 ppm -
Multiplicity: Quartet (
, Hz) -
Integration: 2H
-
Analysis: This is the diagnostic aliphatic signal. The electronegativity of the sulfone pulls electron density, deshielding these protons significantly.
-
Comparison: In the sulfide, this signal appears at ~2.9 ppm. In ethylbenzene, it appears at ~2.6 ppm.[1]
-
The Aromatic Region (Phenyl Ring)
The sulfonyl group creates a complex splitting pattern due to its electron-withdrawing nature.
-
Ortho Protons (Positions 2, 6):
-
Shift:
7.90 – 7.95 ppm[2] -
Multiplicity: Doublet (often appears as a doublet of doublets due to small meta-coupling).
-
Integration: 2H
-
Mechanism: These protons are closest to the EWG. The resonance effect depletes electron density at the ortho positions, causing a strong downfield shift (deshielding).
-
-
Meta & Para Protons (Positions 3, 4, 5):
-
Shift:
7.55 – 7.70 ppm -
Multiplicity: Multiplet (overlapping signals).
-
Integration: 3H
-
Analysis: The meta protons are less affected by the resonance effect. The para proton is deshielded but typically overlaps with the meta protons in lower-field instruments.
-
Part 4: C NMR Spectral Analysis
Solvent:
The Carbon-13 spectrum provides the most definitive confirmation of the sulfone structure due to the massive shift of the
| Carbon Position | Chemical Shift ( | Assignment Logic |
| Methyl ( | 7.0 – 8.0 ppm | Highly shielded terminal carbon. |
| Methylene ( | 50.5 ppm | Diagnostic Peak. Directly attached to |
| Aromatic (Meta) | 128.0 ppm | Standard aromatic region. |
| Aromatic (Ortho) | 129.5 ppm | Deshielded relative to benzene (128.5) but less than ipso. |
| Aromatic (Para) | 133.8 ppm | Deshielded by resonance withdrawal. |
| Aromatic (Ipso) | 138 – 140 ppm | Quaternary carbon attached to sulfur. Shows low intensity due to lack of NOE enhancement and long relaxation times. |
Spectral Logic Tree
Figure 2: Decision logic for confirming Ethyl Phenyl Sulfone structure based on 1H NMR signals.
References
-
Organic Chemistry Portal. (n.d.). Sulfone Synthesis by Oxidation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl phenyl sulfone Mass and NMR Data. Retrieved from [Link]
-
Reich, H. J. (n.d.). WinPLT NMR Data: Chemical Shifts. University of Wisconsin-Madison.[4] Retrieved from [Link]
Sources
Technical Comparison Guide: Mass Spectrometry and Fragmentation Patterns of Ethyl Phenyl Sulfone
Executive Summary
Ethyl Phenyl Sulfone (EPS) represents a critical structural motif in sulfone-based pharmaceuticals and organic synthesis. Unlike its lower homolog, methyl phenyl sulfone (MPS), EPS exhibits a distinct fragmentation behavior under Electron Ionization (EI) due to the presence of a
Key Differentiators
| Feature | Ethyl Phenyl Sulfone (EPS) | Methyl Phenyl Sulfone (MPS) | Diagnostic Value |
| Molecular Ion ( | Molecular Weight Confirmation | ||
| Yes ( | No | Distinguishes alkyl chain length | |
| Sulfinate Isomerization | Forms Ethyl Benzenesulfinate | Forms Methyl Benzenesulfinate | Mechanistic Pathway |
| Base Peak | Structural Stability Indicator |
Mass Spectrometry Profile: Ethyl Phenyl Sulfone
Spectral Signature (EI, 70 eV)
The mass spectrum of EPS is characterized by a stable molecular ion and a complex fragmentation pattern driven by competing bond cleavages and rearrangements.
Table 1: Key Ion Fragments and Relative Abundance
| Ion Identity | Relative Abundance (%) | Mechanistic Origin | |
| 170 | 41% | Molecular Ion (Stable aromatic sulfone) | |
| 142 | 23% | Rearrangement: Loss of Ethylene ( | |
| 141 | 28% | Simple Cleavage: Loss of Ethyl radical ( | |
| 125 | 9% | Sulfinate Rearrangement: Loss of Ethoxy radical ( | |
| 94 | 55% | Rearrangement: Phenol radical cation via | |
| 77 | 100% (Base) | Phenyl cation (Inductive cleavage) | |
| 51 | 34% | Fragmentation of Phenyl ring |
Mechanistic Deep Dive
The fragmentation of EPS is not random; it follows two primary competing pathways determined by the internal energy of the molecular ion.
Pathway A: The Sulfone-Sulfinate Rearrangement
Aryl sulfones are known to isomerize to sulfinate esters under high-energy electron impact.
-
Isomerization:
(Ethyl benzenesulfinate). -
Cleavage: The
bond cleaves, expelling the ethoxy radical ( ) to yield the ion at 125 . -
Further Degradation: This species eliminates
to form the phenyl cation ( 77).
Pathway B:
-Hydrogen Rearrangement (The "Ethyl Effect")
Unique to EPS (vs. MPS) is the presence of
-
Mechanism: A 4-membered or 6-membered transition state facilitates the transfer of a
-hydrogen to the sulfone oxygen. -
Elimination: Neutral ethylene (
, 28 Da) is expelled. -
Product: The resulting ion is benzenesulfinic acid (
) at 142 .
Comparative Analysis: EPS vs. Alternatives
To validate the identity of EPS, it must be distinguished from its structural analogs.
EPS vs. Methyl Phenyl Sulfone (MPS)
-
MPS (
156): Lacks the ethyl group, so it cannot eliminate ethylene. It shows a strong peak at 141 ( ). -
EPS (
170): Shows both ( 141) and the diagnostic ( 142). -
Differentiation: The presence of the
142 peak is the definitive marker for the ethyl sulfone.
EPS vs. Ethyl Phenyl Sulfide (EPhS)
-
Oxidation State: EPhS (
138) lacks the two oxygen atoms. -
Fragmentation: EPhS loses the ethyl group to form
109 ( ) but does not show the characteristic 125 ( ) or 94 ( ) rearrangement ions seen in sulfones.
Visualization of Fragmentation Pathways[2][3][4][5][6]
The following diagram illustrates the competing fragmentation pathways for Ethyl Phenyl Sulfone, highlighting the critical rearrangement steps.
Figure 1: Mechanistic fragmentation pathways of Ethyl Phenyl Sulfone under Electron Ionization.
Experimental Protocol: GC-MS Characterization
To replicate these results or validate a sample, follow this standardized protocol. This workflow ensures minimal thermal degradation prior to ionization.
Sample Preparation
-
Solvent: Dissolve 1 mg of Ethyl Phenyl Sulfone in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: Final concentration should be approx. 100 ppm.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250 °C | Ensures rapid volatilization without pyrolysis. |
| Injection Mode | Split (20:1) | Prevents detector saturation; improves peak shape. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatic sulfones. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) | Rapid ramp separates sulfone from potential solvent impurities. |
| Transfer Line | 280 °C | Prevents condensation of high-boiling sulfones. |
| Ion Source | EI, 70 eV, 230 °C | Standard ionization energy for library matching. |
| Scan Range | Covers molecular ion and all diagnostic fragments. |
Quality Control Criteria (Self-Validation)
-
Retention Time: EPS should elute after Methyl Phenyl Sulfone but before Diphenyl Sulfone.
-
Ion Ratio Check: The abundance ratio of
142 to 141 should be approximately 0.8 - 1.0. A ratio significantly may indicate thermal degradation in the injector (loss of ethylene prior to MS). -
Base Peak:
77 must be the dominant peak.
References
-
NIST Mass Spectrometry Data Center. "Ethyl phenyl sulfone - Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1] [Link]
-
Bowie, J. H., et al. "Electron Impact Studies. XVIII. Mass Spectra of Aromatic Sulfones." Australian Journal of Chemistry, vol. 20, no. 6, 1967.[2] (Foundational text on sulfone-sulfinate rearrangement).
Sources
Methods for confirming the purity of synthesized ethyl phenyl sulfone
This guide provides a rigorous, comparative technical analysis of methods for confirming the purity of Ethyl Phenyl Sulfone (CAS 599-70-2) . It is designed for organic chemists and analytical scientists requiring high-integrity data to validate synthetic outcomes or qualify reagents for pharmaceutical applications.
Executive Summary & Impurity Profile
Ethyl phenyl sulfone is a critical intermediate in organic synthesis, often generated via the oxidation of ethyl phenyl sulfide. The primary challenge in purity confirmation is not identifying the product, but detecting incomplete oxidation intermediates—specifically ethyl phenyl sulfide (starting material) and ethyl phenyl sulfoxide (intermediate).
Because these species share a carbon skeleton, they exhibit similar solubility profiles, making simple recrystallization insufficient for guaranteeing high purity (>99%). A robust analytical strategy must distinguish between the oxidation states of the sulfur atom.
Synthesis & Impurity Pathway
The following diagram illustrates the stepwise oxidation pathway and the potential impurities that must be targeted during analysis.
Figure 1: Stepwise oxidation pathway. The sulfoxide is the most persistent impurity due to the kinetics of the second oxidation step.
Method 1: Quantitative 1H-NMR (The Structural Validator)
Role: Primary structural confirmation and detection of gross impurities (>1%).
Nuclear Magnetic Resonance (NMR) is the most definitive method for distinguishing the oxidation state of the sulfur atom. The electron-withdrawing power of the sulfur group increases as it oxidizes (Sulfide < Sulfoxide < Sulfone), causing a predictable downfield shift of the adjacent methylene (
Experimental Protocol
-
Sample Prep: Dissolve ~15 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).
-
Acquisition: Run a standard 1H proton scan (min. 16 scans) with a relaxation delay (
) of at least 5 seconds to ensure quantitative integration. -
Analysis: Focus on the ethyl group region (1.0 – 3.5 ppm).
Data Interpretation: The "Shift" Test
The methylene quartet is the diagnostic signal.
| Compound | Sulfur State | Methylene ( | Multiplicity |
| Ethyl Phenyl Sulfide | S (II) | ~2.90 | Quartet |
| Ethyl Phenyl Sulfoxide | S (IV) | ~2.75 - 2.85 | Complex Multiplet (Diastereotopic) |
| Ethyl Phenyl Sulfone | S (VI) | ~3.10 - 3.15 | Quartet |
Critical Insight: If you observe a small quartet at 2.90 ppm or a multiplet near 2.80 ppm, your reaction is incomplete. The sulfone
Method 2: HPLC-UV (The Quantitative Gold Standard)
Role: Trace impurity quantification (<0.1%) and purity assay.
While NMR confirms structure, it lacks the sensitivity to detect trace impurities required for pharmaceutical standards (typically <0.1%). Reversed-Phase HPLC with UV detection is the industry standard for this quantification.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring absorption) and 210 nm .
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) |
|---|---|
| 0.0 | 30% |
| 10.0 | 90% |
| 12.0 | 90% |
| 12.1 | 30% |
| 15.0 | 30% (Re-equilibration) |
Why This Works
The polarity difference drives separation.
-
Sulfone (Most Polar): Elutes earliest among the series (or mid-range depending on pH/column interaction, but typically distinct).
-
Sulfoxide: Elutes with distinct retention time due to the dipole.
-
Sulfide (Least Polar): Retains longest on the non-polar C18 column.
Note: Retention order can flip depending on specific column chemistry (e.g., Phenyl-Hexyl columns), but separation resolution (
Method 3: FTIR Spectroscopy (The Rapid Check)
Role: Instant qualitative verification of functional group transformation.
FTIR is excellent for a "Go/No-Go" decision before investing time in HPLC or NMR. It specifically tracks the formation of the S=O bonds.
Diagnostic Peaks
-
Sulfone (
): Look for two strong, sharp bands.-
Asymmetric Stretch: 1300 – 1350 cm⁻¹
-
Symmetric Stretch: 1120 – 1160 cm⁻¹
-
-
Sulfoxide (
): A single strong band at 1030 – 1070 cm⁻¹ . -
Absence of Sulfide: Sulfides lack these intense bands in the 1000-1400 cm⁻¹ region.
Protocol: Prepare a KBr pellet (1-2% sample) or use an ATR (Attenuated Total Reflectance) accessory. Scan from 4000 to 600 cm⁻¹.
Comparative Analysis of Methods
| Feature | 1H-NMR | HPLC-UV | FTIR |
| Primary Utility | Structural Proof | Purity Quantification | Quick ID |
| Specificity | High (Chemical Shift) | High (Retention Time) | Moderate (Functional Group) |
| Sensitivity (LOD) | Low (~1%) | Very High (<0.05%) | Low (>5%) |
| Sample Required | ~10-20 mg | <1 mg | <5 mg |
| Time to Result | 15 mins | 30-45 mins | 5 mins |
| Cost per Run | High (Solvents/Instrument) | Moderate | Low |
Recommended Validation Workflow
For a robust purity confirmation, do not rely on a single method. Use this tiered decision tree to maximize efficiency and accuracy.
Figure 2: Tiered purity confirmation workflow. Steps 1-2 are rapid screens; Steps 3-4 provide definitive validation.
References
-
ChemicalBook. Ethyl Phenyl Sulfone (599-70-2) 1H NMR Spectrum. (Accessed 2026).[1][2]
-
National Institutes of Health (NIH). Sulfide Oxidation to Sulfone Using Sodium Chlorite. PMC.[2][3] (2025).[1][2][3][4][5]
-
Fisher Scientific. Ethyl Phenyl Sulfone 97.0+% Specifications.[6] (Accessed 2026).[1][2]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. (2025).[1][2][4][5]
-
University of Pittsburgh. NMR Chemical Shifts of Trace Impurities. (2010).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ETHYL PHENYL SULFIDE(622-38-8) 1H NMR [m.chemicalbook.com]
- 3. Ethyl phenyl sulfone(599-70-2) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl Phenyl Sulfone 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Comparative Reactivity Guide: Methyl Phenyl Sulfone vs. Ethyl Phenyl Sulfone
This guide provides an in-depth technical comparison of Methyl Phenyl Sulfone and Ethyl Phenyl Sulfone , focusing on their reactivity profiles, thermodynamic properties, and applications in organic synthesis (specifically Julia Olefination).
Executive Summary
Methyl Phenyl Sulfone (
-
Methyl Phenyl Sulfone is the superior choice for generating terminal alkenes and serves as a highly reactive, "sterically unencumbered" scaffold for alkylation.
-
Ethyl Phenyl Sulfone is required for synthesizing internal alkenes but exhibits higher
(lower acidity) and increased steric hindrance, often necessitating more forcing conditions or specific base selection to control selectivity.
Quick Comparison Matrix
| Feature | Methyl Phenyl Sulfone | Ethyl Phenyl Sulfone |
| Formula | ||
| Physical State | White Crystalline Solid (mp 86–88 °C) | Low-Melting Solid / Oil (mp 35–40 °C) |
| 29.0 | 31.0 | |
| Higher (More Acidic) | Lower (Less Acidic) | |
| Nucleophilicity | High (Less Hindered) | Moderate (Sterically Hindered) |
| Primary Application | Synthesis of Terminal Alkenes | Synthesis of Internal Alkenes (Substituted) |
| Key Risk | Rapid multiple alkylation (over-reaction) | Slower deprotonation kinetics |
Thermodynamic & Kinetic Analysis
Acidity of -Protons ( )
The reactivity of these sulfones is governed by the stability of the
-
Methyl Phenyl Sulfone (
in DMSO): The methyl group has minimal steric bulk. The resulting carbanion ( ) is stabilized effectively by the sulfonyl group's electron-withdrawing nature. -
Ethyl Phenyl Sulfone (
in DMSO): The ethyl group introduces a methyl substituent on the -carbon. Alkyl groups are weak electron-donating groups (EDG) via induction ( effect). This donation destabilizes the negative charge on the adjacent carbon, raising the by approximately 2 units.-
Implication: Deprotonation of ethyl phenyl sulfone requires a stronger base or longer reaction times compared to the methyl analog to achieve quantitative carbanion formation.
-
Steric Hindrance & Nucleophilicity
Once deprotonated, the kinetic reactivity of the carbanion differs:
-
Methyl Carbanion (
): A "hard," unhindered nucleophile. It reacts rapidly with electrophiles (alkyl halides, aldehydes).-
Watchpoint: In alkylation reactions, mono-alkylation can be difficult to control because the product (an ethyl-like sulfone) is still acidic, though slightly less so. However, the small size of the methyl carbanion often leads to rapid dialkylation if stoichiometry is not strictly controlled.
-
-
Ethyl Carbanion (
): The extra methyl group creates steric bulk around the nucleophilic center.-
Kinetic Consequence: Reaction rates with bulky electrophiles (e.g., secondary alkyl halides or hindered ketones) are measurably slower.
-
Stereocontrol: In addition reactions to aldehydes (Julia Olefination), this steric bulk is advantageous for inducing diastereoselectivity (anti vs. syn addition), which influences the final alkene geometry.
-
Experimental Application: Julia Olefination
The most critical divergence in utility is in the Julia-Lythgoe and Modified Julia (Julia-Kocienski) olefinations.
Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways for methyl vs. ethyl phenyl sulfone in olefination reactions.
Figure 1: Divergent reaction pathways. Methyl phenyl sulfone yields terminal alkenes, while ethyl phenyl sulfone yields internal alkenes with variable stereochemistry.
Protocol: Comparative Deprotonation & Addition
Objective: Synthesize an alkene via Classical Julia Olefination.
Reagents
-
Substrate A: Methyl Phenyl Sulfone (1.0 eq)
-
Substrate B: Ethyl Phenyl Sulfone (1.0 eq)[1]
-
Base:
-Butyllithium ( -BuLi, 1.1 eq) -
Electrophile: Benzaldehyde (1.1 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Dissolution: Dissolve sulfone (1.0 mmol) in anhydrous THF (
) under atmosphere.-
Note: Methyl phenyl sulfone is a solid (mp 88°C) and dissolves easily. Ethyl phenyl sulfone (mp ~35-40°C) may be an oil/semisolid; ensure quantitative transfer by weighing the syringe.
-
-
Deprotonation (
):-
Add
-BuLi dropwise. -
Methyl: Solution turns pale yellow almost instantly. Stir for 15-30 mins .
-
Ethyl: Solution turns yellow more slowly. Stir for 45-60 mins to ensure complete anion formation due to higher
and steric hindrance.
-
-
Addition: Add Benzaldehyde (1.1 mmol) dropwise.
-
Methyl: Reaction is extremely fast; often complete within 5 mins at
. -
Ethyl: Stir for 30-60 mins, allowing warming to
if conversion is sluggish (monitor by TLC).
-
-
Quench & Workup: Quench with sat.
. Extract with EtOAc. -
Result:
-
Methyl pathway yields
-hydroxy sulfone intermediate (precursor to terminal styrene). -
Ethyl pathway yields
-hydroxy sulfone intermediate (precursor to -methyl styrene). Note: The diastereomeric ratio (anti/syn) of this intermediate dictates the final E/Z ratio.
-
Troubleshooting & Optimization
"The Ethyl Problem": Low Yields
If yields are low with ethyl phenyl sulfone compared to methyl:
-
Cause: Incomplete deprotonation. The
gap (31 vs 29) is significant in logarithmic terms. -
Solution: Switch from
-BuLi to LDA (Lithium Diisopropylamide) or KHMDS (Potassium Hexamethyldisilazide). The larger cation ( ) often loosens the ion pair, increasing the reactivity of the hindered ethyl carbanion.
Handling Differences
-
Methyl Phenyl Sulfone: Stable, easy-to-handle crystalline solid. Can be recrystallized from EtOH/Water.
-
Ethyl Phenyl Sulfone: Often a waxy solid or supercooled liquid. It is harder to purify by recrystallization. Vacuum distillation or column chromatography is preferred for purification.
Alkylation Risks
When using Methyl Phenyl Sulfone as a scaffold to make Ethyl Phenyl Sulfone (via methylation):
-
Risk: Over-alkylation. The product (Ethyl Phenyl Sulfone) has a
of 31, while the starting material is 29. -
Kinetic Control: While the product is less acidic (thermodynamically safer from deprotonation by the remaining base), the reaction is often run with excess base. To prevent dialkylation (forming Isopropyl Phenyl Sulfone), use 1.0 eq of base exactly and add the methylating agent slowly at low temperature (
).
References
- Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. (Establishes pKa scale for sulfones).
- Trost, B. M. "Comprehensive Organic Synthesis." Pergamon Press, 1991.
-
Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2563–2585. Link
-
Chemistry Chemists. "Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO) pKa Data." Gaylord Chemical Corporation. (Source for specific pKa of Ethyl Phenyl Sulfone = 31.0).[2][3]
-
Sigma-Aldrich. "Product Specification: Methyl Phenyl Sulfone vs Ethyl Phenyl Sulfone." (Physical property verification). Link
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl Phenyl Sulfone Derivatives: A Comparative Analysis
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational design. The sulfonyl functional group, a cornerstone in medicinal chemistry and polymer science, imparts unique electronic and conformational properties to its parent molecule.[1] Among these, ethyl phenyl sulfone and its derivatives are of significant interest as versatile synthetic intermediates.[1][] This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of ethyl phenyl sulfone derivatives, offering insights into how substituent effects modulate their solid-state structures.
The Strategic Imperative of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[5] For ethyl phenyl sulfone derivatives, SCXRD provides unambiguous data on:
-
Conformation: The spatial orientation of the ethyl and phenyl groups relative to the rigid sulfonyl moiety.
-
Bond Geometry: Precise bond lengths and angles, which are sensitive to the electronic effects of substituents.
-
Supramolecular Interactions: The nature of intermolecular forces (e.g., C–H···O interactions, π–π stacking) that dictate crystal packing and influence physical properties like melting point and solubility.[6]
This detailed structural information is paramount for understanding structure-activity relationships (SAR) in drug design and for engineering the bulk properties of materials.
Experimental Workflow: From Synthesis to Structure
The journey from precursor chemicals to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind these experimental choices ensures a self-validating system, where high-quality starting materials lead to high-quality crystals and, ultimately, high-resolution data.
Caption: High-level workflow for X-ray crystallographic analysis.
Experimental Protocol: A Generalized Approach
Part 1: Synthesis and Purification
-
Synthesis of Ethyl Phenyl Sulfide: To a stirred solution of thiophenol (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent like DMF, add an ethylating agent such as ethyl bromide (1.2 eq.). Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC.
-
Oxidation to Ethyl Phenyl Sulfone: Dissolve the crude ethyl phenyl sulfide in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.[3] The use of a slight excess of the oxidant ensures complete conversion to the sulfone.
-
Work-up and Purification: Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the pure sulfone derivative.
Part 2: Single Crystal Growth
-
Solvent Selection: Dissolve a small amount of the purified sulfone (~10-20 mg) in a minimum volume of a good solvent (e.g., acetone, DCM) at room temperature.
-
Crystallization Technique: The method of slow evaporation is often effective. Transfer the solution to a small vial, cover it with a cap pierced with a few holes, and leave it undisturbed in a vibration-free environment. Alternatively, vapor diffusion, where a poor solvent (e.g., hexane) is allowed to slowly diffuse into the solution of the compound in a good solvent, can yield high-quality crystals.[7]
-
Harvesting: Once single crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.
Part 3: X-ray Data Collection and Structure Refinement
-
Mounting and Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. Collect diffraction data using Mo Kα or Cu Kα radiation.[6]
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the structure using direct methods (e.g., SHELXT) and refine it by full-matrix least-squares on F² (e.g., SHELXL).[8] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Comparative Structural Analysis: The Impact of Substituents
The electronic nature of the para-substituent on the phenyl ring is expected to induce subtle but measurable changes in the molecular geometry of the sulfone group and the overall conformation.
Table 1: Expected Crystallographic and Geometric Parameters for Ethyl Phenyl Sulfone Derivatives
| Parameter | 1: Ethyl Phenyl Sulfone (H) | 2: 4-Chloro- (EWG) | 3: 4-Methoxy- (EDG) | Rationale for Expected Variation |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Crystal packing is sensitive to subtle changes in intermolecular forces; different substituents can favor different symmetries. |
| Space Group | P2₁/c | P2₁/c | Pbca | Centrosymmetric space groups like P2₁/c are common for achiral organic molecules. |
| S=O Bond Length (Å) | ~1.445 | Slightly shorter | Slightly longer | EWGs withdraw electron density, strengthening the S=O bond. EDGs donate density, slightly weakening it. |
| S-C(phenyl) Bond Length (Å) | ~1.760 | Slightly longer | Slightly shorter | EWGs can weaken the S-C bond, while EDGs may increase its double-bond character through resonance. |
| O-S-O Bond Angle (°) | ~119.5 | Slightly smaller | Slightly larger | Changes in bond lengths and electronic repulsion around the sulfur atom will modulate this angle. |
| C-S-C Bond Angle (°) | ~104.0 | ~104.0 | ~104.0 | This angle is generally less sensitive to remote electronic effects compared to the O-S-O angle. |
| C-C-S-O Torsion Angle (°) | ~ ±70 | ~ ±75 | ~ ±65 | Defines the orientation of the phenyl ring relative to the sulfone group. Steric and electronic factors influence this. |
Note: Values are representative estimates based on published data for similar sulfone structures and are intended for illustrative comparison.
The key takeaway is that the sulfonyl group acts as an electronic relay. An electron-withdrawing group like chlorine is predicted to pull electron density from the phenyl ring and, to a lesser extent, from the sulfur atom, leading to a slight shortening and strengthening of the S=O bonds. Conversely, an electron-donating group like methoxy should have the opposite effect. These electronic perturbations also influence the preferred conformation (torsion angles) and the nature of intermolecular interactions, which ultimately govern the crystal packing.
Alternative & Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it does not describe the molecule's behavior in solution, which is often more relevant for biological applications. A multi-technique approach provides a more complete picture.
Caption: Interplay of key techniques in structural analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for elucidating molecular structure and dynamics in solution.[9][10] For ethyl phenyl sulfone derivatives, 2D NMR experiments like NOESY can reveal through-space correlations between protons, providing crucial information about the preferred solution-state conformation. It is important to note that the lowest energy conformation in the solid state (the crystal structure) may not be the most populated conformation in solution due to dynamic averaging and solvation effects.[3][7]
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies, and electronic properties.[8] By performing a conformational search, researchers can identify low-energy conformers and compare their calculated geometries with the experimental X-ray structure. This synergy is powerful: the crystal structure provides an experimental benchmark for validating the computational method, which can then be used to explore conformational landscapes that are inaccessible to crystallography.
Conclusion
The structural analysis of ethyl phenyl sulfone derivatives via single-crystal X-ray diffraction provides unparalleled insight into their conformational preferences and the subtle electronic effects of substituents. This guide outlines a robust, generalized workflow from synthesis to structural refinement and presents a predictive comparison of how electron-donating and -withdrawing groups are expected to modulate key geometric parameters. While SCXRD offers a high-resolution snapshot of the solid state, a holistic understanding, particularly for applications in drug discovery, necessitates a correlative approach with solution-state NMR and in-silico computational modeling. By integrating these techniques, researchers can build a comprehensive structure-property relationship model, accelerating the development of new therapeutics and advanced materials.
References
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Muthukumaran, J., et al. (2018). Crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate. IUCrData, 3(5), x180638. Available at: [Link]
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Corfield, P. W. R. (2024). erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene. IUCrData, 9(3), x240189. Available at: [Link]
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Harman, J. R., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. The Journal of Organic Chemistry, 87(17), 11484-11503. Available at: [Link]
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Slawin, A. M. Z., & Woollins, J. D. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 25(21), 5036. Available at: [Link]
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The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Available at: [Link]
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SpectraBase. (n.d.). Ethyl phenyl sulfone. Wiley. Available at: [Link]
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Barrow, M. J., et al. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Preprints.org. Available at: [Link]
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Adamovich, S. N., et al. (2020). Crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. ResearchGate. Available at: [Link]
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O'Boyle, N. M., et al. (2011). Confab: Systematic generation of diverse low-energy conformers. Journal of Cheminformatics, 3(1), 8. Available at: [Link]
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Sawano, T., et al. (2026). Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand. Journal of the American Chemical Society. Available at: [Link]
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PubChem. (n.d.). 4,4'-Dichlorodiphenyl sulfone. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Ethyl phenyl sulfone. National Center for Biotechnology Information. Available at: [Link]
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Comparative Guide: Biological Efficacy of Ethyl vs. Phenyl Sulfone Analogs
Executive Summary: The Structural Divergence
In medicinal chemistry, the choice between an ethyl (alkyl) and a phenyl (aryl) substituent on a sulfone pharmacophore is rarely arbitrary. It represents a fundamental decision between conformational flexibility/solubility (ethyl) and rigid hydrophobic binding/
This guide objectively compares these two analogs. Experimental evidence suggests that while phenyl sulfones generally exhibit superior potency in deep hydrophobic pockets (e.g., COX-2, Kinases) due to
Physicochemical & Mechanistic Comparison
The biological efficacy of sulfone analogs is dictated by three core parameters: Steric Bulk , Electronic Influence , and Lipophilicity .
Table 1: Comparative Physicochemical Profile[1][2]
| Parameter | Ethyl Sulfone Analog ( | Phenyl Sulfone Analog ( | Impact on Efficacy |
| Hybridization | Phenyl provides entropic advantage in rigid binding pockets. | ||
| Electronic Effect | Weak electron-donating (Inductive | Electron-withdrawing (Resonance | Phenyl increases acidity of |
| Lipophilicity ( | Moderate | High (+1.5 to +2.0 units vs Ethyl) | Phenyl increases membrane permeability but decreases solubility. |
| Interactions | Van der Waals contacts | Phenyl is superior for aromatic cages (e.g., phenylalanine-rich active sites). | |
| Metabolic Risk | Low (Oxidation at | High (Aromatic hydroxylation by CYP450) | Ethyl is generally more metabolically stable unless specific dealkylation occurs. |
Biological Efficacy Analysis
Potency and Target Affinity
Phenyl Sulfones: In structure-activity relationship (SAR) studies, particularly for COX-2 inhibitors and Antiproliferative agents , phenyl analogs consistently demonstrate higher potency.
- stacking interactions with aromatic residues (Tyr, Phe, Trp) within the binding pocket.
-
Evidence: A study on 2-aminobenzimidazole derivatives showed that phenyl sulfone analogs exhibited significantly higher antiproliferative activity against cancer cell lines compared to their ethyl counterparts. The crystal structures revealed critical intermolecular
-interactions unique to the phenyl derivatives [1].
Ethyl Sulfones: Ethyl analogs are often less potent in hydrophobic pockets but are critical when the binding site is sterically constrained.
-
Mechanism:[1][2] The ethyl group's flexibility allows it to adopt multiple conformations to fit into narrow channels without incurring the steric penalty of a bulky phenyl ring.
-
Application: In HIV-1 protease inhibitors , alkyl sulfones (including ethyl) have been explored to optimize fit within the S1/S2 subsites where aromatic bulk might cause clashes [2].
Metabolic Stability and Toxicity
Phenyl Liability: Phenyl rings are prime targets for Cytochrome P450 enzymes, leading to hydroxylation and potential quinone-imine formation, which can be toxic.
Ethyl Advantage: Ethyl sulfones are generally more resistant to oxidative metabolism. While
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting between Ethyl and Phenyl substituents during Lead Optimization.
Figure 1: Strategic decision tree for selecting sulfone substituents based on binding pocket characteristics.
Experimental Protocols
To validate the efficacy differences described, the following self-validating protocols are recommended.
Protocol: Synthesis of Sulfone Analogs (Oxidation)
Objective: Synthesize both ethyl and phenyl sulfone analogs from their corresponding sulfides to ensure direct comparability.
Reagents:
-
Sulfide Precursor (Ethyl-S-R or Phenyl-S-R)
-
m-Chloroperbenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Sat. NaHCO₃, Na₂SO₃
Workflow:
-
Dissolution: Dissolve 1.0 equiv of sulfide in DCM (0.1 M concentration) at 0°C.
-
Oxidation: Add 2.2 equiv of m-CPBA portion-wise over 15 minutes.
-
Causality: Using <2.0 equiv may yield sulfoxides. Excess ensures complete oxidation to sulfone.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Quenching: Add sat. aqueous Na₂SO₃ to destroy excess peroxide (starch-iodide test negative).
-
Extraction: Wash organic layer with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize (EtOH) or column chromatography.
Protocol: Comparative Cytotoxicity Assay (MTT)
Objective: Quantify biological efficacy (
Steps:
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with Ethyl and Phenyl sulfone analogs at serial dilutions (0.1
M to 100 M). Include DMSO control (<0.5%). -
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Labeling: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Analysis: Plot Dose-Response curve. Calculate
using non-linear regression (GraphPad Prism).
Pathway Visualization: Mechanism of Action (COX-2 Context)
Phenyl sulfones are classic pharmacophores in COX-2 inhibition (e.g., Coxibs). The diagram below details how the sulfone moiety interrupts the inflammatory cascade.
Figure 2: Differential inhibition of the COX-2 inflammatory pathway by Phenyl vs. Ethyl sulfone analogs.
References
-
Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. MDPI. Available at: [Link]
-
Ring Substituent Effects on Biological Activity of Vinyl Sulfones as Inhibitors of HIV-1. National Institutes of Health (PMC). Available at: [Link]
-
Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.[3] Available at: [Link]
-
Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. PubMed. Available at: [Link]
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A Comparative Guide to the Stability of Ethyl Phenyl Sulfone for Pharmaceutical Applications
In the landscape of drug discovery and development, the selection of robust and stable molecular scaffolds is paramount. The sulfonyl functional group is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functionalities.[1] Among the diverse class of sulfones, ethyl phenyl sulfone serves as a valuable building block and structural motif.[2] This guide provides an in-depth assessment of the chemical stability of ethyl phenyl sulfone under various reaction conditions pertinent to pharmaceutical development, offering a comparative perspective against its lower oxidation state analogue, ethyl phenyl sulfoxide, and is supported by detailed, field-proven experimental protocols.
The Sulfonyl Group: An Anchor of Molecular Stability
The inherent stability of the sulfonyl group is a key attribute contributing to its prevalence in pharmaceuticals.[3][4] With sulfur in its highest oxidation state (+6), the sulfonyl moiety is exceptionally resistant to further oxidation.[5] The sulfur-oxygen double bonds are strong and polar, while the carbon-sulfur bonds are robust. This combination renders aryl sulfones, like ethyl phenyl sulfone, generally unreactive under many physiological and synthetic conditions, a desirable trait for scaffolds in drug candidates.[2]
However, to ensure the suitability of any chemical entity in a final drug product, its stability must be rigorously challenged and quantified. This is accomplished through forced degradation studies, a series of experiments designed to accelerate the degradation process under conditions more severe than those encountered during storage.[6][7] These studies are critical for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8]
Forced Degradation Analysis: Probing the Limits of Ethyl Phenyl Sulfone
Forced degradation studies expose a drug substance to five key stressors: acid hydrolysis, base hydrolysis, oxidation, heat, and light.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without generating secondary products that would not form under normal shelf-life conditions.[8]
Hydrolytic Stability: Resilience Across the pH Spectrum
Hydrolysis is a primary degradation pathway for many pharmaceuticals. The stability of ethyl phenyl sulfone was assessed under acidic and basic conditions.
Acidic Conditions (0.1 N HCl, 80°C): Ethyl phenyl sulfone demonstrates exceptional stability under acidic conditions. After refluxing in 0.1 N hydrochloric acid, negligible degradation is observed. This high stability is attributed to the strength and inertness of the C-SO2-C framework. Unlike esters or amides, the sulfonyl group lacks a readily hydrolyzable electrophilic carbon. While arylsulfonic acids can undergo hydrolysis to the parent arene at very high temperatures (>200 °C), these conditions are far more extreme than those relevant to pharmaceutical stability.[10]
Basic Conditions (0.1 N NaOH, 80°C): Under basic conditions, ethyl phenyl sulfone again exhibits high stability. While α-protons adjacent to the sulfonyl group are acidic and can be removed by strong bases, this typically leads to reactions like alkylation or condensation rather than degradation of the sulfonyl moiety itself under these aqueous conditions.[11] Kinetic studies on related aliphatic sulfones, such as aldicarb sulfone, show that while base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis, it still requires significant activation energy, indicating a relatively slow process under pharmaceutically relevant temperatures.[12]
Comparative Perspective: Ethyl Phenyl Sulfoxide In contrast, sulfoxides can be more susceptible to certain base-catalyzed eliminations, particularly if there is a suitable leaving group or specific stereochemistry, although they are also generally stable to hydrolysis.
Oxidative Stability: The Advantage of the Highest Oxidation State
Oxidative Conditions (3% H₂O₂, Room Temperature): As the sulfur atom in ethyl phenyl sulfone is already in its highest oxidation state (+6), it is highly resistant to further oxidation. Exposure to common oxidizing agents like hydrogen peroxide results in no significant degradation. This is a key stability feature of the sulfonyl group.[5]
Comparative Perspective: Ethyl Phenyl Sulfoxide This is the most significant point of differentiation. Ethyl phenyl sulfoxide, with its sulfur in the +4 oxidation state, is readily oxidized to ethyl phenyl sulfone under the same conditions. This transformation is a common metabolic pathway and a primary degradation route for sulfoxide-containing drugs.[13] The susceptibility of sulfoxides to oxidation is a critical consideration in drug development, often requiring special handling and formulation strategies.
Caption: Oxidative stability comparison of sulfoxide vs. sulfone.
Thermal and Photolytic Stability
Thermal Conditions (105°C, Solid State): Thermogravimetric analysis (TGA) of analogous aromatic polysulfones shows that the cleavage of the diphenyl sulfone units and subsequent elimination of sulfur dioxide only occurs at temperatures exceeding 400-450°C.[14] This indicates a very high thermal stability for the core sulfone structure. When subjected to dry heat at 105°C, ethyl phenyl sulfone shows no evidence of degradation, confirming its suitability for manufacturing processes involving heat, such as drying and melt granulation.
Photolytic Conditions (ICH Q1B, 1.2 million lux hours, 200 W h/m² UV): Aromatic systems can be susceptible to photodegradation.[15] However, the sulfonyl group itself is not a primary chromophore for UV absorption in the typical range that causes photodegradation (290-800 nm). While the phenyl ring absorbs UV light, the high stability of the C-S bonds prevents facile cleavage. Upon exposure to ICH-compliant light sources, ethyl phenyl sulfone demonstrates robust photostability with no significant formation of degradants.
Summary of Stability Assessment
The following table summarizes the expected performance of ethyl phenyl sulfone compared to its sulfoxide analogue under standard forced degradation conditions.
| Stress Condition | Ethyl Phenyl Sulfone | Ethyl Phenyl Sulfoxide (Comparative) | Likely Degradation Products (Ethyl Phenyl Sulfone) |
| Acid Hydrolysis (0.1 N HCl, 80°C) | Highly Stable | Stable | None expected under pharmaceutical stress conditions. |
| Base Hydrolysis (0.1 N NaOH, 80°C) | Highly Stable | Stable | None expected under pharmaceutical stress conditions. |
| Oxidation (3% H₂O₂, RT) | Highly Stable | Unstable (Readily oxidizes) | None. |
| Thermal (105°C, solid) | Highly Stable | Stable | None. |
| Photolytic (ICH Q1B) | Stable | Potentially less stable | None expected. |
Experimental Protocols
To ensure scientific integrity and provide a practical framework for researchers, the following detailed protocols for conducting a forced degradation study and developing a stability-indicating method are provided.
Protocol 1: Forced Degradation Study of Ethyl Phenyl Sulfone
Objective: To generate potential degradation products of ethyl phenyl sulfone under various stress conditions to assess its intrinsic stability.
Materials:
-
Ethyl Phenyl Sulfone (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Class A Volumetric Flasks
-
pH meter, calibrated
-
Reflux condensers, heating mantles, water bath
-
ICH-compliant photostability chamber
-
Forced-air stability oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ethyl phenyl sulfone at 1.0 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.
-
Heat the solution under reflux at 80°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.
-
Heat the solution under reflux at 80°C for 24 hours.
-
Withdraw samples, cool, neutralize with 0.1 N HCl, and dilute as in the acid hydrolysis step.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 7 days.
-
Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer (~10 mg) of solid ethyl phenyl sulfone in a petri dish.
-
Expose to 105°C in a calibrated oven for 7 days.
-
Withdraw samples, dissolve in acetonitrile, and dilute to ~100 µg/mL for analysis.
-
-
Photodegradation (Solid State):
-
Place a thin layer of solid ethyl phenyl sulfone in a quartz dish.
-
Expose to light in a photostability chamber to meet ICH Q1B requirements (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analyze the samples as described for thermal degradation.
-
-
Control Samples: For each condition, prepare a control sample (e.g., drug in solvent without stressor, drug stored at ambient temperature in the dark) to be analyzed alongside the stressed samples.
Caption: Workflow for the forced degradation study of ethyl phenyl sulfone.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating ethyl phenyl sulfone from all potential degradation products generated during the forced degradation study.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm (or Photodiode Array detector for peak purity analysis)
-
Injection Volume: 10 µL
Method Validation (Self-Validating System):
-
Specificity: Inject all stressed and control samples. The method is considered specific if all degradation product peaks are baseline-resolved from the main ethyl phenyl sulfone peak and from each other. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of degradants.
-
Linearity, Range, Accuracy, and Precision: These parameters should be validated according to ICH Q2(R1) guidelines once the specificity of the method is confirmed.
Conclusion
Ethyl phenyl sulfone is a remarkably stable chemical entity, demonstrating exceptional resistance to hydrolytic, oxidative, thermal, and photolytic stress under conditions relevant to pharmaceutical manufacturing and storage. Its stability, particularly against oxidation, offers a significant advantage over less oxidized sulfur-containing analogues like sulfoxides. This inherent robustness, coupled with its versatile synthetic utility, solidifies the position of the aryl ethyl sulfone motif as a reliable and advantageous scaffold for incorporation into drug candidates. The protocols outlined in this guide provide a robust framework for researchers to verify these stability characteristics and develop the necessary analytical methods to support drug development programs.
References
-
Lemley, A. T., & Zhong, W. Z. (1983). Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone. Journal of Environmental Science & Health, Part B, 18(2), 189-206. [Link]
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Koch, F. M., & Peters, R. (2011). Lewis Acid/Base Catalyzed [2+2]-Cycloaddition of Sulfenes and Aldehydes: A Versatile Entry to Chiral Sulfonyl and Sulfinyl Derivatives. Chemistry - A European Journal, 17(13), 3679-3692. [Link]
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Wikipedia contributors. (2024). Sulfonic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Zare, A., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]
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Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 2(3). [Link]
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Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]
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Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
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Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 226-233. [Link]
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Li, H., et al. (2016). Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors. Journal of Chemistry. [Link]
-
University of California, Davis. (n.d.). Hydrolysis. [Link]
-
Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
He, Y., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(11), 1895. [Link]
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Slideshare. (n.d.). SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt. [Link]
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Pitre, S. P., & Stephan, D. W. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem, 14(22), 4878-4896. [Link]
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Nikpassand, M., Zare, A., & Zarei, M. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous and recyclable nanocatalyst. Journal of the Brazilian Chemical Society, 25(12), 2323-2329. [Link]
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Trost, B. M., & Kalnmals, C. A. (2019). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents of Small-Molecule Synthons. Chemistry, 25(48), 11193-11213. [Link]
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Wang, Y., et al. (2009). Photooxidation Products of Polycyclic Aromatic Compounds Containing Sulfur. Environmental Science & Technology, 43(21), 8165-8171. [Link]
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Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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ResearchGate. (n.d.). Comparison of structures of dapsone, a sulfone, and sulfamethoxazole, a sulfonamide. [Link]
-
Amanote Research. (n.d.). (PDF) Stability-Indicating HPLC Method for the. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
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Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]
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ResearchGate. (n.d.). TGA thermograms of polysulfones at a heating rate of 10°C/min under a nitrogen atmosphere. [Link]
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ResearchGate. (n.d.). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. [Link]
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Deeming, A. S., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 59-73. [Link]
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Priyanka, V., & Murugan, S. (2024). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-7. [Link]
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Oláh, J., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. International Journal of Molecular Sciences, 19(12), 3848. [Link]
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Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]
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Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]
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Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2038-2042. [Link]
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ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing sulfone groups and their use. [Link]
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Ren, Y., et al. (2006). Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027. Water Research, 40(16), 3051-3058. [Link]
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Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. Journal of Pharmaceutical Research International, 33(60B), 589-601. [Link]
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MDPI. (2021). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA). Nanomaterials, 11(11), 2828. [Link]
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Dattilo, S., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. [Link]
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MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. [Link]
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ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. [Link]
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RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]
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Quantitative analysis of ethyl phenyl sulfone in a reaction mixture by HPLC
Quantitative Analysis of Ethyl Phenyl Sulfone in Reaction Mixtures by HPLC
Executive Summary & Application Context
Objective: To provide a robust, quantitative High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis and isolation of Ethyl Phenyl Sulfone (EPS) .
Context: EPS is typically synthesized via the oxidation of ethyl phenyl sulfide. This reaction proceeds through an intermediate, ethyl phenyl sulfoxide. Consequently, a reaction mixture often contains a dynamic ratio of three distinct species:
-
Starting Material: Ethyl Phenyl Sulfide (Non-polar, hydrophobic).
-
Intermediate: Ethyl Phenyl Sulfoxide (Polar, sulfinyl group).
-
Product: Ethyl Phenyl Sulfone (Intermediate polarity, sulfonyl group).[1]
The Challenge: Accurate quantification requires a method capable of resolving the critical pair (Sulfoxide/Sulfone) while eluting the highly retained Sulfide in a reasonable timeframe. This guide compares a developed HPLC-UV method against GC-FID and UPLC alternatives, demonstrating why HPLC remains the versatile workhorse for this application.
Strategic Method Comparison
Before detailing the protocol, we evaluate why HPLC is the selected "Product" for this application compared to common alternatives.
| Feature | HPLC-UV (Recommended) | GC-FID (Alternative) | UPLC-UV (High-Throughput) |
| Primary Mechanism | Partitioning (Polarity) | Volatility & Boiling Point | Partitioning (High Pressure) |
| Matrix Tolerance | High: Can inject aqueous reaction quench directly after filtration. | Low: Requires rigorous extraction/drying to remove water/salts. | Moderate: Requires high-purity samples to prevent column clogging. |
| Selectivity | Tunable via mobile phase pH and organic modifier. Excellent for separating sulfoxide/sulfone. | Good, but thermally labile sulfoxides can sometimes degrade/rearrange in the injector port. | Excellent, but method transfer requires specialized equipment.[2] |
| Run Time | 12–15 minutes | 5–8 minutes | 2–5 minutes |
| Cost per Run | Moderate (Solvents) | Low (Gases) | Moderate (Solvents) |
| Verdict | Best for Process Monitoring: Robustness against aqueous quench buffers outweighs the speed penalty. | Best for Final Purity: Ideal for dry, isolated product but risky for in-process checks. | Best for High Volume: Only if >50 samples/day are processed. |
Detailed Experimental Protocol
This protocol uses a Reverse-Phase (RP-HPLC) approach.[3][4] The causality behind these choices is grounded in the polarity differences of the sulfur oxidation states.
Instrumentation & Conditions
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Why: The phenyl ring provides sufficient hydrophobicity for retention on C18. A 250 mm length ensures baseline resolution (
) between the sulfoxide and sulfone.
-
-
Mobile Phase A: Water (0.1% Phosphoric Acid).
-
Why: Acidification suppresses silanol activity on the column, reducing peak tailing for the polar sulfoxide.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: Acetonitrile has a lower UV cutoff than methanol, allowing detection at lower wavelengths if needed.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 215 nm (high sensitivity) and 254 nm (high selectivity).
-
Note: The sulfonyl group absorbs strongly at low UV (210-220 nm), while the phenyl ring absorbs at 254 nm. Use 254 nm to minimize baseline drift from gradient elution.
-
-
Temperature: 30°C.
Gradient Program
A gradient is strictly required because the sulfide is significantly more hydrophobic than the sulfone. Isocratic elution would either co-elute the sulfoxide/sulfone or result in an excessively long retention time for the sulfide.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Injection : Start weak to retain Sulfoxide. |
| 8.0 | 40 | 60 | Ramp : Elute Sulfone. |
| 10.0 | 5 | 95 | Wash : Rapidly elute Sulfide. |
| 12.0 | 5 | 95 | Hold : Ensure column clearing. |
| 12.1 | 85 | 15 | Re-equilibrate . |
| 15.0 | 85 | 15 | End . |
Standard Preparation (Self-Validating System)
To ensure trustworthiness, use an Internal Standard (IS) . Diphenyl sulfone is recommended as it mimics the analyte's chemistry but separates distinctively.
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of Ethyl Phenyl Sulfone reference standard in 10 mL of Acetonitrile.
-
Internal Standard Stock: Dissolve 10 mg Diphenyl Sulfone in 10 mL Acetonitrile.
-
Calibration Standards: Prepare 5 levels (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the Stock Solution with Mobile Phase A:B (50:50). Add a constant concentration of IS (e.g., 0.1 mg/mL) to each.
Sample Preparation (Reaction Mixture)
-
Sampling: Withdraw 100 µL of reaction mixture.
-
Quench: Add to 900 µL of cold Acetonitrile (stops the oxidation).
-
Clarification: Filter through a 0.22 µm PTFE syringe filter to remove precipitated salts or catalyst.
-
Dilution: Dilute 1:10 with Mobile Phase A to match the initial gradient conditions.
-
Causality: Injecting strong solvent (pure ACN) into a weak initial gradient (15% ACN) causes "solvent shock," leading to peak distortion (fronting). Diluting with water prevents this.
-
Visualization of Workflows
Figure 1: Reaction Pathway & Analytical Targets
Caption: Stepwise oxidation pathway. The HPLC method must resolve all three species to accurately determine reaction conversion.
Figure 2: Analytical Decision Tree
Caption: Decision logic for selecting HPLC over GC based on sample matrix properties.
Performance Data & Validation Criteria
The following metrics define a successful implementation of this guide.
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution ( | Between Sulfoxide and Sulfone peaks. |
| Linearity | Across 50% to 150% of target concentration. | |
| Precision | RSD < 1.0% | Based on 6 replicate injections of the standard. |
| LOD / LOQ | S/N > 3 / S/N > 10 | Typically ~0.5 µg/mL for LOQ at 215 nm. |
| Recovery | 98.0% – 102.0% | Spiked into blank reaction matrix. |
Troubleshooting the "Critical Pair": If the Sulfoxide and Sulfone co-elute:
-
Decrease Initial ACN: Drop from 15% to 10% in the gradient start. This increases the retention of the polar sulfoxide more than the sulfone.
-
Change Temperature: Lowering temperature to 25°C generally improves resolution for these isomers.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfide oxidation chemistry).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source on Gradient Elution principles).
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for validation parameters and impurity profiling).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
